Org20599
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-1-[(2S,3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40ClNO3/c1-24-8-7-19-17(18(24)5-6-20(24)23(29)15-26)4-3-16-13-22(28)21(14-25(16,19)2)27-9-11-30-12-10-27/h16-22,28H,3-15H2,1-2H3/t16-,17-,18-,19-,20+,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNABGZEQPYBX-PMBZPZLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CCl)CCC4C3(CC(C(C4)O)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CCl)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349651 | |
| Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156685-94-8 | |
| Record name | (2β,3α,5α)-21-Chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156685-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Org20599: A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Org20599 in dimethyl sulfoxide (DMSO) and saline solutions. It also details its primary mechanism of action as a modulator of the GABAA receptor, a critical target in neuroscience research and drug development. This document is intended to serve as a valuable resource for laboratory professionals utilizing this compound in their research endeavors.
Core Properties of this compound
This compound is a synthetic neuroactive steroid analog.[1] It is recognized for its potent sedative and anesthetic effects, which are primarily mediated through its interaction with GABAA receptors in the central nervous system.
| Chemical Name | (2β,3α,5α)-21-Chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one |
| Molecular Formula | C₂₅H₄₀ClNO₃ |
| Molecular Weight | 438.04 g/mol |
| CAS Number | 156685-94-8 |
| Primary Mechanism of Action | Positive Allosteric Modulator of GABAA Receptors |
Solubility Profile
The solubility of a compound is a critical parameter for the design and execution of both in vitro and in vivo experiments. Understanding the dissolution properties of this compound in common laboratory solvents is essential for preparing accurate and effective stock solutions and experimental dilutions.
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | Up to 100 mM | Dimethyl sulfoxide is a versatile organic solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Saline (0.9% NaCl) | Data Not Available | As a water-soluble aminosteroid, this compound is expected to have some solubility in saline. Researchers should determine the empirical solubility for their specific experimental needs. |
Experimental Protocols
Precise and reproducible experimental results begin with the accurate preparation of test compounds. The following section outlines a general protocol for preparing this compound solutions.
Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Based on the desired volume and a final concentration of 100 mM (0.1 mol/L) and the molecular weight of this compound (438.04 g/mol ).
-
Mass (g) = 0.1 mol/L * 0.001 L * 438.04 g/mol = 0.0438 g (for 1 mL).
-
-
Weigh the this compound:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Preparation of Saline Working Solutions
Due to the lack of specific solubility data in saline, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into the saline buffer to the desired final concentration.
Procedure:
-
Thaw the DMSO stock solution:
-
Allow an aliquot of the 100 mM this compound in DMSO stock solution to thaw completely at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution into your saline buffer (e.g., 0.9% NaCl) to achieve the desired final experimental concentrations.
-
Important: Ensure that the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Mechanism of Action: GABAA Receptor Modulation
This compound exerts its effects by acting as a positive allosteric modulator of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of its primary agonist, gamma-aminobutyric acid (GABA), allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
As a positive allosteric modulator, this compound binds to a site on the GABAA receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an enhanced chloride current and a more profound inhibitory effect. At higher concentrations, this compound can directly activate the GABAA receptor, acting as an agonist.
Signaling Pathway Diagram
Caption: GABAA Receptor Modulation by this compound
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for assessing the activity of this compound on GABAA receptors using electrophysiological techniques.
Caption: Electrophysiology Workflow for this compound
References
Org20599: A Positive Allosteric Modulator of GABA-A and Glycine Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org20599 is a synthetic, water-soluble aminosteroid that exhibits potent positive allosteric modulatory effects on both GABA-A and glycine receptors, the two primary inhibitory neurotransmitter receptors in the central nervous system. At higher concentrations, it can also act as a direct agonist of GABA-A receptors. This dual activity makes this compound a significant tool for research into inhibitory neurotransmission and a potential lead compound for the development of novel anesthetic and sedative agents. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its interaction with GABA-A and glycine receptors, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
In the quest for novel therapeutics targeting the central nervous system, understanding the modulation of inhibitory neurotransmission is paramount. The primary mediators of fast inhibitory signaling are the γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyRs). Positive allosteric modulators (PAMs) of these receptors, such as benzodiazepines and certain neurosteroids, are widely used in clinical practice for their sedative, anxiolytic, and anesthetic properties. This compound is a synthetic neuroactive steroid that has demonstrated potent PAM activity at both GABA-A and glycine receptors, distinguishing it from many other modulators that exhibit greater selectivity for one receptor type. This document serves as an in-depth technical resource for researchers and drug development professionals working with or interested in this compound.
Mechanism of Action
This compound enhances the function of GABA-A and glycine receptors by binding to allosteric sites distinct from the endogenous agonist binding sites. This binding event increases the receptor's affinity for its respective agonist (GABA or glycine) and/or enhances the channel gating efficacy, leading to an increased influx of chloride ions and hyperpolarization of the postsynaptic neuron. This potentiation of inhibitory signaling underlies the sedative and anesthetic effects of this compound.
Interaction with GABA-A Receptors
This compound acts as a positive allosteric modulator of GABA-A receptors.[1][2] At micromolar concentrations, it significantly potentiates GABA-induced chloride currents.[1] Studies on recombinant human α1β2γ2L GABA-A receptors have shown that this compound enhances the peak amplitude of GABA-evoked currents in a concentration-dependent manner.[1] Furthermore, at higher concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA, demonstrating a GABA-mimetic effect.[1] The binding of this compound to the GABA-A receptor is thought to occur at a neurosteroid binding site located within the transmembrane domains of the receptor subunits.[3][4]
Interaction with Glycine Receptors
In addition to its effects on GABA-A receptors, this compound is also a positive allosteric modulator of glycine receptors, although with a lower potency.[1][2] It enhances glycine-induced currents in recombinant human α1 glycine receptors.[1] This modulation of glycine receptors, which are predominantly located in the brainstem and spinal cord, may contribute to the overall anesthetic profile of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with GABA-A and glycine receptors, as determined by electrophysiological studies on recombinant human receptors expressed in Xenopus laevis oocytes.[1]
| Receptor | Parameter | Value | Reference |
| GABA-A (α1β2γ2L) | EC50 (Potentiation) | 1.1 µM | [1] |
| Maximal Enhancement | 780-950% of control | [1] | |
| Glycine (α1) | EC50 (Potentiation) | 22.9 µM | [1] |
| Maximal Enhancement | 525% of control | [1] |
Table 1: Potency and Efficacy of this compound at GABA-A and Glycine Receptors
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes
This protocol is adapted from studies characterizing the effects of this compound on recombinant GABA-A and glycine receptors.[1]
4.1.1. Oocyte Preparation and Receptor Expression
-
Harvest oocytes from mature female Xenopus laevis frogs.
-
Defolliculate the oocytes by treatment with collagenase (e.g., 2 mg/ml in calcium-free OR-2 solution) for 1-2 hours.
-
Manually separate and select healthy, stage V-VI oocytes.
-
Inject oocytes with cRNAs encoding the desired receptor subunits (e.g., human GABA-A α1, β2, and γ2L subunits or human glycine α1 subunit). A typical injection volume is 50 nl containing a total of 1-10 ng of cRNA.
-
Incubate the injected oocytes at 18°C in Barth's solution supplemented with antibiotics for 2-7 days to allow for receptor expression.
4.1.2. Electrophysiological Recording
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES; pH 7.2).
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV using a two-electrode voltage-clamp amplifier.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in Ringer's solution immediately before use.
-
Apply the agonist (GABA or glycine) at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply the agonist with varying concentrations of this compound to determine its modulatory effect.
-
To assess direct agonism, apply this compound in the absence of the primary agonist.
-
Record the peak amplitude of the evoked currents.
4.1.3. Data Analysis
-
Measure the peak current amplitude for each application.
-
Normalize the current potentiation by this compound to the control agonist response.
-
Plot the concentration-response curve for this compound's modulatory effect and fit the data to a sigmoidal function (e.g., the Hill equation) to determine the EC50 and maximal enhancement.
[³⁵S]-t-Butylbicyclophosphorothionate (TBPS) Binding Assay
This assay is used to investigate the allosteric interaction of compounds with the GABA-A receptor ionophore.
4.2.1. Membrane Preparation
-
Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
4.2.2. Binding Assay
-
Incubate the brain membranes with [³⁵S]-TBPS in the presence and absence of varying concentrations of this compound.
-
Perform the incubation at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine non-specific binding in the presence of a high concentration of a known TBPS binding site ligand (e.g., picrotoxin).
4.2.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of this compound that inhibits 50% of the specific [³⁵S]-TBPS binding (IC50) by non-linear regression analysis of the competition binding data.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound modulation of the GABA-A receptor.
Caption: Signaling pathway of this compound modulation of the Glycine receptor.
Experimental Workflow
Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) studies.
Conclusion
This compound is a valuable pharmacological tool for the study of inhibitory neurotransmission, possessing a unique profile as a positive allosteric modulator of both GABA-A and glycine receptors. Its water-soluble nature and potent in vivo anesthetic activity make it a compound of significant interest. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound and related neuroactive steroids. Further research into the subunit selectivity of this compound at both GABA-A and glycine receptors, as well as a more detailed elucidation of its binding sites, will be crucial in advancing our understanding of its mechanism of action and in the development of more selective and potent therapeutic agents.
References
- 1. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 2. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminosteroid Org20599: A Technical Overview of its Discovery and Preclinical History
Oss, The Netherlands - Developed by Organon, the aminosteroid Org20599 emerged from research into neuroactive steroids as a potential intravenous anesthetic agent. Although it never reached commercialization, its unique pharmacological profile as a potent and water-soluble modulator of GABA-A receptors has secured its place as a valuable tool in neuroscience research. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound, chemically known as (2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one, was part of a series of aminosteroids synthesized by Organon in the pursuit of novel anesthetic agents with improved properties over existing neuroactive steroids. The key innovation of this series was the introduction of a morpholinyl group at the 2β position of the steroid nucleus, which conferred water solubility, a desirable characteristic for an intravenous drug.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action of this compound is its potent modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Like other neuroactive steroids, this compound acts as a positive allosteric modulator of the GABA-A receptor. This means it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus producing a sedative and anesthetic effect.
At higher concentrations, this compound also exhibits activity as a direct agonist of the GABA-A receptor, meaning it can directly open the chloride channel in the absence of GABA.
Interestingly, subsequent research revealed that this compound also interacts with the glycine receptor , another important inhibitory ion channel in the central nervous system, particularly in the brainstem and spinal cord. It acts as a positive allosteric modulator of the glycine receptor, albeit with lower potency compared to its effects on the GABA-A receptor.
Below is a diagram illustrating the signaling pathway of this compound at the GABA-A receptor.
Quantitative Pharmacological Data
Several key studies have quantified the potency and efficacy of this compound at its target receptors. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of this compound at GABA-A and Glycine Receptors
| Receptor | Assay | Parameter | Value (µM) | Reference |
| GABA-A | Electrophysiology (Xenopus oocytes) | EC₅₀ (Potentiation) | 1.1 | Weir et al., 2004 |
| Glycine | Electrophysiology (Xenopus oocytes) | EC₅₀ (Potentiation) | 22.9 | Weir et al., 2004 |
Table 2: In Vivo Anesthetic Potency of this compound in Mice
| Compound | Anesthetic Potency (ED₅₀, mg/kg) | Reference |
| This compound | Comparable to alphaxalone | Hill-Venning et al., 1996 |
| Alphaxalone | - | Hill-Venning et al., 1996 |
| Propofol | Less potent than this compound | Hill-Venning et al., 1996 |
| Thiopentone | Less potent than this compound | Hill-Venning et al., 1996 |
Key Experimental Protocols
The following sections provide a high-level overview of the methodologies used in the seminal studies of this compound. For complete details, readers are directed to the original publications.
In Vitro Electrophysiology (Weir et al., 2004)
-
Objective: To characterize the modulatory effects of this compound on recombinant human GABA-A (α1β2γ2L) and glycine (α1) receptors.
-
Methodology:
-
Receptor Expression: cRNAs for the receptor subunits were injected into Xenopus laevis oocytes.
-
Two-Electrode Voltage Clamp: Oocytes were voltage-clamped at -60 mV.
-
Drug Application: GABA or glycine was applied to elicit a control current. This compound was then co-applied with the agonist to determine its modulatory effect.
-
Data Analysis: Concentration-response curves were generated to calculate EC₅₀ values for the potentiation by this compound.
-
The experimental workflow for the in vitro electrophysiology is depicted below.
In Vivo Anesthetic Activity (Hill-Venning et al., 1996)
-
Objective: To determine the anesthetic profile of intravenously administered this compound in mice.
-
Methodology:
-
Animal Model: Male mice were used.
-
Drug Administration: this compound and reference anesthetics were administered intravenously via the tail vein.
-
Assessment of Anesthesia: The primary endpoint was the loss of the righting reflex. The duration of anesthesia was also recorded.
-
Data Analysis: The dose required to induce anesthesia in 50% of the animals (ED₅₀) was calculated.
-
In Vivo Pharmacokinetics and Pharmacodynamics (Visser et al., 2002)
-
Objective: To correlate the plasma concentrations of this compound with its effects on the electroencephalogram (EEG) in rats.
-
Methodology:
-
Animal Model: Male Wistar rats were instrumented for EEG recording and blood sampling.
-
Drug Administration: this compound was administered as an intravenous infusion.
-
Data Collection: Serial blood samples were collected to determine plasma drug concentrations. Continuous EEG recordings were made to measure the drug's effect on brain activity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between plasma concentration and the EEG effect was analyzed using mathematical models.
-
Clinical Development and Conclusion
Despite its promising preclinical profile, including potent anesthetic activity and favorable water solubility, this compound was never marketed as a clinical anesthetic. The reasons for the discontinuation of its development are not publicly documented, but it is not uncommon for drug candidates to fail during later stages of preclinical or early clinical development due to unforeseen safety, tolerability, or pharmacokinetic issues in humans.
Nevertheless, this compound remains an important research tool for studying the pharmacology of GABA-A and glycine receptors. Its distinct chemical structure and pharmacological properties continue to provide valuable insights into the mechanisms of anesthesia and the modulation of inhibitory neurotransmission. The history of this compound underscores the complex and often challenging path of drug discovery and development.
Org 20599: A Technical Guide for Researchers
An in-depth examination of the neuroactive steroid Org 20599, detailing its physicochemical properties, mechanism of action, and relevant experimental protocols for drug development professionals.
Core Compound Information
Org 20599 is a synthetic, water-soluble aminosteroid that has been a subject of interest in neuropharmacology due to its potent effects on inhibitory neurotransmission. This technical guide provides comprehensive information on its chemical properties, biological activity, and detailed methodologies for its study.
| Property | Value |
| CAS Number | 156685-94-8[1] |
| Molecular Weight | 438.04 g/mol [1][2] |
| Molecular Formula | C₂₅H₄₀ClNO₃[1] |
| Synonyms | (2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one |
Mechanism of Action
Org 20599 primarily functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3] At higher concentrations, it can also act as a direct agonist of the GABA-A receptor.[1][3] Additionally, Org 20599 has been shown to be a positive modulator of glycine receptors, another class of inhibitory ligand-gated ion channels, though with lower potency compared to its effects on GABA-A receptors.[1] The modulatory effects of Org 20599 lead to an enhancement of inhibitory neurotransmission, resulting in sedative and anesthetic effects.[3]
Quantitative Biological Data
The following table summarizes the key quantitative parameters of Org 20599's biological activity as reported in the literature.
| Parameter | Receptor | Value (EC₅₀) | Reference |
| Positive Allosteric Modulation | GABA-A | 1.1 µM | Tocris Bioscience[1] |
| Positive Allosteric Modulation | Glycine | 22.9 µM | Tocris Bioscience[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Org 20599.
[³⁵S]TBPS Displacement Binding Assay
This assay is used to determine the ability of a compound to allosterically modulate the GABA-A receptor by measuring the displacement of the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a convulsant that binds within the chloride ion channel.
Materials:
-
Rat brain membranes (P2 fraction)
-
[³⁵S]TBPS radioligand
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (Org 20599)
-
Non-specific binding control (e.g., picrotoxin)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes and resuspend in Tris-HCl buffer.
-
In a series of test tubes, add a constant concentration of [³⁵S]TBPS and varying concentrations of Org 20599.
-
For the determination of non-specific binding, add a saturating concentration of a non-labeled ligand like picrotoxin.
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of Org 20599.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the effect of Org 20599 on the function of GABA-A or glycine receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the receptor subunits of interest (e.g., GABA-A α₁, β₂, γ₂)
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Barth's solution
-
Agonist solution (GABA or glycine)
-
Org 20599 solution
Procedure:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject the oocytes with the cRNA encoding the receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonist (GABA or glycine) at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀).
-
Once a stable baseline current is established, co-apply the agonist with varying concentrations of Org 20599.
-
Record the potentiation of the agonist-induced current by Org 20599.
-
Wash out the drugs and allow the current to return to baseline between applications.
-
Analyze the data to determine the EC₅₀ for potentiation and the maximum potentiation effect.
In Vivo Anesthetic Action: Loss of Righting Reflex in Mice
This behavioral assay is used to assess the anesthetic potency of Org 20599 in a whole-animal model.
Materials:
-
Male mice (e.g., CD-1 strain)
-
Org 20599 solution for intravenous administration
-
Vehicle control solution
-
Syringes and needles for injection
-
A clear, flat-bottomed container for observation
Procedure:
-
Acclimatize the mice to the experimental environment.
-
Administer a single intravenous injection of Org 20599 or vehicle to each mouse.
-
Immediately after injection, place the mouse on its back in the observation container.
-
The "loss of righting reflex" is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).
-
Record the presence or absence of the righting reflex for each mouse at different doses of Org 20599.
-
Determine the dose of Org 20599 that causes loss of righting reflex in 50% of the animals (ED₅₀).
-
Monitor the duration of the loss of righting reflex as a measure of the duration of anesthetic action.
References
Org20599: A Technical Guide to its Application in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org20599 is a synthetic, water-soluble aminosteroid primarily utilized in neuropharmacological research as a potent and selective modulator of inhibitory neurotransmitter receptors. Although initially developed as an intravenous anesthetic agent, it was never commercially marketed for this purpose. However, its distinct properties have made it a valuable tool for investigating the function of ligand-gated ion channels, particularly in the fields of neuropharmacology and anesthesiology . This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Research Areas
The principal research application of this compound is in the study of:
-
GABAa Receptor Modulation: this compound is a positive allosteric modulator and, at higher concentrations, a direct agonist of γ-aminobutyric acid type A (GABAa) receptors.[1] Its primary mechanism of action is the potentiation of GABA-evoked currents, which leads to neuronal hyperpolarization and inhibition of neurotransmission. This makes it an important tool for studying the structure-function relationship of GABAa receptors and the mechanism of action of anesthetic steroids.
-
Glycine Receptor Modulation: In addition to its effects on GABAa receptors, this compound also acts as a positive allosteric modulator of strychnine-sensitive glycine receptors (GlyRs).[1][2][3] While its potency at GlyRs is lower than at GABAa receptors, this dual activity allows for comparative studies of the modulation of these two major inhibitory ion channels.
-
Anesthetic Mechanisms: As a potent anesthetic agent in animal models, this compound is used to investigate the molecular and cellular mechanisms underlying general anesthesia.[1] Its effects on GABAa and glycine receptors are considered to be a key component of its anesthetic properties.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound and other anesthetic steroids on GABAa and glycine receptors. The data is derived from experiments using recombinant human α1β2γ2L GABAa receptors and α1 glycine receptors expressed in Xenopus laevis oocytes.[1][3]
Table 1: Potency of Anesthetic Steroids at Human Recombinant GABAa Receptors (α1β2γ2L)
| Compound | EC50 (μM) for Potentiation of GABA-evoked Currents |
| This compound | 1.1 |
| Minaxolone | 1.3 |
| Alphaxalone | 2.2 |
EC50 represents the concentration of the compound that produces 50% of the maximal potentiation of the GABA-evoked current.[1][3]
Table 2: Efficacy of Anesthetic Steroids at Human Recombinant GABAa Receptors (α1β2γ2L)
| Compound | Maximal Enhancement of GABA-evoked Current (% of control) |
| This compound | ~780-950% |
| Minaxolone | ~780-950% |
| Alphaxalone | ~780-950% |
Maximal enhancement represents the greatest increase in the amplitude of the GABA-evoked current produced by the compound.[1][3]
Table 3: Potency of Anesthetic Steroids at Human Recombinant Glycine Receptors (α1)
| Compound | EC50 (μM) for Potentiation of Glycine-evoked Currents |
| This compound | 22.9 |
| Minaxolone | 13.1 |
| Alphaxalone | 27.8 |
EC50 represents the concentration of the compound that produces 50% of the maximal potentiation of the glycine-evoked current.[1][3]
Table 4: Efficacy of Anesthetic Steroids at Human Recombinant Glycine Receptors (α1)
| Compound | Maximal Enhancement of Glycine-evoked Current (% of control) |
| This compound | 525% |
| Minaxolone | 1197% |
| Alphaxalone | 199% |
Maximal enhancement represents the greatest increase in the amplitude of the glycine-evoked current produced by the compound.[1][3]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by binding to allosteric sites on GABAa and glycine receptors, which are distinct from the binding sites for the endogenous agonists GABA and glycine, respectively. This binding event induces a conformational change in the receptor that increases the efficiency of the endogenous agonist, leading to a greater influx of chloride ions (Cl-) into the neuron. The increased intracellular Cl- concentration hyperpolarizes the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus inhibiting neurotransmission.
A similar mechanism applies to the modulation of glycine receptors, where this compound enhances the action of glycine to increase chloride conductance.
Experimental Protocols
The following is a detailed methodology for a key type of experiment in which this compound is used: two-electrode voltage-clamp recording from Xenopus laevis oocytes expressing recombinant human GABAa or glycine receptors. This protocol is based on the methods described in Weir et al., 2004.
1. Oocyte Preparation and Receptor Expression:
-
Oocyte Harvesting: Stage V-VI oocytes are surgically removed from adult female Xenopus laevis frogs. The ovarian lobes are dissected, and individual oocytes are separated by enzymatic digestion with collagenase.
-
cRNA Injection: Oocytes are injected with a solution containing the cRNAs encoding the subunits of the desired receptor (e.g., human α1, β2, and γ2L for the GABAa receptor, or α1 for the glycine receptor).
-
Incubation: Injected oocytes are incubated in Barth's solution at 18°C for 2-7 days to allow for receptor expression in the oocyte membrane.
2. Two-Electrode Voltage-Clamp Recording:
-
Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with frog Ringer's solution.
-
Electrode Impalement: Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -60 mV using a voltage-clamp amplifier.
-
Drug Application: Solutions containing the agonist (GABA or glycine) and the modulator (this compound) are applied to the oocyte via the perfusion system.
-
Data Acquisition: The currents elicited by the application of the agonist in the presence and absence of the modulator are recorded and digitized for analysis.
3. Data Analysis:
-
Concentration-Response Curves: The peak amplitude of the agonist-evoked current is measured at various concentrations of the modulator. These data are then plotted to generate concentration-response curves.
-
EC50 and Maximal Enhancement Calculation: The concentration-response curves are fitted with a logistic equation to determine the EC50 (the concentration of the modulator that produces 50% of the maximal effect) and the maximal enhancement of the agonist-evoked current.
References
- 1. The interaction of anaesthetic steroids with recombinant glycine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) The interaction of anaesthetic steroids with recombinant glycine and GABAA receptors (2004) | C.J. Weir | 90 Citations [scispace.com]
Org20599's Positive Allosteric Modulatory Effects on Glycine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the pharmacological effects of the synthetic aminosteroid Org20599 on glycine receptors (GlyRs). This compound has been identified as a positive allosteric modulator of GlyRs, enhancing the function of these critical inhibitory receptors in the central nervous system. This document synthesizes the available quantitative data, outlines the experimental methodologies used for its characterization, and provides visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Data Presentation
The positive allosteric modulatory effects of this compound on glycine receptors have been quantified using electrophysiological techniques. The key parameters from the foundational study by Weir et al. (2004) are summarized in the tables below. These experiments were performed on recombinant human α1 glycine receptors expressed in Xenopus laevis oocytes.
Table 1: Potency and Efficacy of this compound at α1 Glycine Receptors [1]
| Compound | EC50 (μM) | Maximal Enhancement (% of Control) |
| This compound | 22.9 | 525 |
EC50: The concentration of this compound that produces 50% of its maximal potentiation of the glycine-evoked current. Maximal Enhancement: The highest percentage increase in the glycine-evoked current amplitude in the presence of a saturating concentration of this compound, relative to the current evoked by glycine alone.
Experimental Protocols
The characterization of this compound's effect on glycine receptors was primarily achieved through two-electrode voltage-clamp electrophysiology on recombinant receptors expressed in Xenopus laevis oocytes.
Recombinant Glycine Receptor Expression in Xenopus laevis Oocytes
A standard method for expressing ion channels for pharmacological characterization involves the injection of complementary RNA (cRNA) encoding the receptor subunits into Xenopus laevis oocytes.
Protocol:
-
Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are transferred to a calcium-free OR-2 solution.
-
Defolliculation: The ovarian tissue is treated with collagenase in OR-2 solution to enzymatically remove the follicular cell layer surrounding the oocytes.
-
cRNA Preparation: The cDNA encoding the human glycine receptor α1 subunit is linearized, and cRNA is synthesized in vitro using a commercially available transcription kit.
-
cRNA Injection: Stage V-VI oocytes are selected and injected with approximately 50 nl of the α1 glycine receptor cRNA solution using a microinjection pipette.
-
Incubation: The injected oocytes are incubated in Barth's solution supplemented with antibiotics at 18°C for 2-7 days to allow for receptor expression in the oocyte membrane.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to measure the ion flow across the membrane of large cells like oocytes while controlling the membrane potential.
Protocol:
-
Oocyte Placement: An oocyte expressing glycine receptors is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).
-
Electrode Impalement: The oocyte is impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a predetermined holding potential (typically -60 mV).
-
Agonist and Modulator Application: A baseline is established by perfusing the oocyte with the saline solution. Glycine, at a concentration that elicits a submaximal response (e.g., EC10-EC20), is then applied to evoke a control current. To assess the modulatory effect of this compound, the compound is co-applied with glycine, and the change in current amplitude is measured.
-
Data Acquisition and Analysis: The currents are recorded and digitized. The potentiation by this compound is calculated as the percentage increase in the current amplitude in the presence of the modulator compared to the control glycine response. Concentration-response curves are generated by applying a range of this compound concentrations, and the EC50 and maximal enhancement are determined by fitting the data to a sigmoidal function.
Mandatory Visualizations
Signaling Pathway of this compound at the Glycine Receptor
The following diagram illustrates the positive allosteric modulation of a glycine receptor by this compound.
Experimental Workflow for Characterizing this compound
This diagram outlines the key steps in the experimental process used to determine the effect of this compound on glycine receptors.
Logical Relationship: Structure-Activity Insight
The study by Weir et al. (2004) also investigated other anesthetic steroids, providing insight into the structure-activity relationship for glycine receptor modulation. The following diagram illustrates a simplified logical relationship based on their findings.
References
An In-depth Technical Guide on the Anesthetic Properties of the Steroid Org 20599
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 20599 is a synthetic aminosteroid that has demonstrated potent anesthetic properties. This technical guide provides a comprehensive overview of the core anesthetic characteristics of Org 20599, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The primary mechanism of action for Org 20599 is the positive allosteric modulation and direct agonism of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This guide summarizes key quantitative data from preclinical studies and provides the methodologies for the pivotal experiments that have characterized the anesthetic profile of this compound. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular and procedural aspects of Org 20599 research.
Introduction
Org 20599, chemically known as (2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one, is a water-soluble steroid developed as a potential intravenous anesthetic agent.[1] Its anesthetic effects are primarily attributed to its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission.[1][2] By enhancing the action of GABA, the endogenous ligand, Org 20599 and other neuroactive steroids induce a state of sedation and anesthesia.[1][3] This document serves as a technical resource for researchers and professionals in drug development, providing detailed information on the anesthetic properties of Org 20599.
Mechanism of Action
The principal mechanism through which Org 20599 exerts its anesthetic effects is the positive allosteric modulation of the GABA-A receptor.[1][2] At higher concentrations, it can also act as a direct agonist of the receptor.[2] This interaction leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
GABA-A Receptor Modulation
Org 20599 binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding enhances the affinity of GABA for its receptor and increases the frequency and duration of chloride channel opening in the presence of GABA.[1] This potentiation of GABAergic inhibition is the hallmark of its anesthetic action.
Direct Agonism
At concentrations higher than those required for positive allosteric modulation, Org 20599 can directly activate the GABA-A receptor in the absence of GABA, although this effect is generally less pronounced than its modulatory action.[2]
Interaction with Glycine Receptors
In addition to its effects on GABA-A receptors, Org 20599 has also been shown to be a positive allosteric modulator of glycine receptors, another important class of inhibitory ligand-gated ion channels in the central nervous system.[2] However, its potency at glycine receptors is significantly lower than at GABA-A receptors.[2]
Quantitative Pharmacological Data
The anesthetic and receptor-modulating properties of Org 20599 have been quantified in several preclinical studies. The following tables summarize the key quantitative data.
| Parameter | Value | Receptor/System | Reference |
| EC₅₀ (GABA-A Receptor Modulation) | 1.1 µM | Recombinant human α1β2γ2L GABA-A receptors | [2] |
| EC₅₀ (Glycine Receptor Modulation) | 22.9 µM | Recombinant human α1 glycine receptors | [2] |
Table 1: Receptor Modulation Potency of Org 20599
| Anesthetic Agent | Relative Potency (Loss of Righting Reflex in Mice) |
| 5α-pregnan-3α-ol-20-one | > Org 20599 |
| Org 20599 | Comparable to Alphaxalone |
| Alphaxalone | Comparable to Org 20599 |
| Propofol | < Org 20599 |
| Thiopentone | < Org 20599 |
| Pentobarbitone | < Org 20599 |
Table 2: In Vivo Anesthetic Potency of Org 20599 and Reference Agents[1]
| Anesthetic Agent | Order of Potency for Displacement of [³⁵S]-TBPS Binding |
| 5α-pregnan-3α-ol-20-one | 1 |
| Org 20599 | 2 |
| Alphaxalone | 3 |
| Propofol | 4 |
| Thiopentone | 5 |
| Pentobarbitone | 6 |
Table 3: Potency in Displacing [³⁵S]-t-Butylbicyclophosphorothionate (TBPS) from GABA-A Receptors[1]
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to characterize the anesthetic properties of Org 20599.
In Vivo Anesthetic Potency Assessment (Loss of Righting Reflex in Mice)
This protocol, as described by Hill-Venning et al. (1996), is used to determine the anesthetic potency of intravenously administered compounds.
-
Animal Model: Male albino mice (e.g., CFLP strain), weighing between 18-22 g, are used.
-
Drug Administration: Org 20599 and reference anesthetics are dissolved in an appropriate vehicle (e.g., 0.9% saline) and administered intravenously via a lateral tail vein.
-
Assessment of Anesthesia: Anesthesia is defined as the loss of the righting reflex. Immediately after injection, the mouse is placed on its back. The inability of the mouse to right itself within a specified time (e.g., 10 seconds) is considered a positive response.
-
Dose-Response Analysis: Groups of mice receive different doses of the anesthetic agent. The percentage of mice in each group exhibiting loss of the righting reflex is recorded.
-
Data Analysis: The dose-response data is used to calculate the ED₅₀ value (the dose required to produce the anesthetic effect in 50% of the animals) for each compound.
[³⁵S]-t-Butylbicyclophosphorothionate ([³⁵S]-TBPS) Binding Assay
This radioligand binding assay, based on the methods of Hill-Venning et al. (1996), is used to assess the interaction of compounds with the convulsant binding site on the GABA-A receptor ionophore.
-
Membrane Preparation: Whole rat brains (minus cerebellum and pons/medulla) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [³⁵S]-TBPS and varying concentrations of the test compound (e.g., Org 20599) in a final volume of assay buffer.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [³⁵S]-TBPS, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³⁵S]-TBPS (IC₅₀) is determined. Non-specific binding is determined in the presence of a high concentration of a known displacer (e.g., picrotoxin).
Electrophysiological Recording in Xenopus laevis Oocytes
This protocol, as detailed by Weir et al. (2004), is used to study the effects of Org 20599 on recombinant GABA-A and glycine receptors expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are surgically removed from mature female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired receptor (e.g., human α1, β2, and γ2L for the GABA-A receptor, or human α1 for the glycine receptor).
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage-Clamp Recording: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution. The oocyte is impaled with two microelectrodes, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: The agonist (GABA or glycine) is applied to the oocyte to evoke a current. Once a stable baseline response is established, the agonist is co-applied with varying concentrations of Org 20599.
-
Data Acquisition and Analysis: The changes in the agonist-evoked current in the presence of Org 20599 are recorded. The concentration-response data is then used to determine the EC₅₀ (the concentration of Org 20599 that produces 50% of the maximal potentiation) and the maximal enhancement of the agonist-evoked current.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Org 20599 at the GABA-A Receptor
Caption: Org 20599 enhances GABA-A receptor activity, leading to anesthesia.
Experimental Workflow for In Vivo Anesthetic Potency
Caption: Workflow for determining the in vivo anesthetic potency of Org 20599.
Experimental Workflow for [³⁵S]-TBPS Binding Assay
References
- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of anaesthetic steroids with recombinant glycine and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weir CJ et al. (2004), The interaction of anaesthetic steroids with re... - Paper [xenbase.org]
Foundational Research on Org20599: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
Org20599 primarily exerts its effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] At higher concentrations, it can also act as a direct agonist of the GABAA receptor.[1][2] Additionally, this compound has been shown to be a positive modulator of glycine receptors, which also play a role in inhibitory neurotransmission.[2][4] This dual action on two key inhibitory receptors contributes to its profound anesthetic and sedative effects.
The interaction of this compound with the GABAA receptor leads to an enhancement of the receptor's response to GABA, resulting in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a state of neuronal inhibition.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from foundational studies on this compound, providing a comparative overview of its potency and efficacy at its primary molecular targets.
| Parameter | Receptor | Value | Reference |
| EC50 (Agonist Activity) | GABAA Receptor | 1.1 μM | [2] |
| EC50 (Modulatory Activity) | Glycine Receptor | 22.9 μM | [2] |
Table 1: In Vitro Potency of this compound
| Assay | Species | Endpoint | Key Findings | Reference |
| Loss of Righting Reflex | Mice | Anesthetic Potency | Rapid onset, short duration of anesthesia. Potency comparable to alphaxalone. | [1] |
| [35S]-TBPS Binding Assay | Rat Brain Membranes | Allosteric Modulation of GABAA Receptor | Potently displaced TBPS, indicating interaction with the channel pore. | [1] |
| Two-Electrode Voltage Clamp | Xenopus Oocytes expressing human α1β2γ2L GABAA receptors | Potentiation of GABA-evoked currents | Concentration-dependent and reversible potentiation of GABAergic currents. | [1] |
Table 2: Summary of Key Preclinical Findings
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Anesthetic Potency: Loss of Righting Reflex in Mice
This assay is a standard method for assessing the anesthetic potency of a compound in small rodents.
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously (i.v.) via a tail vein. A range of doses is tested to determine the dose-response relationship.
-
Assessment of Anesthesia: Immediately after injection, the mouse is placed on its back. The "loss of righting reflex" is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time, typically 30 to 60 seconds.[5][6][7]
-
Duration of Action: The time from the loss of the righting reflex until its return is recorded as the duration of anesthesia.
-
Data Analysis: The dose required to induce loss of righting reflex in 50% of the animals (ED50) is calculated to determine the anesthetic potency.
In Vitro GABAA Receptor Modulation: [35S]-t-Butylbicyclophosphorothionate (TBPS) Binding Assay
This radioligand binding assay is used to assess the interaction of a compound with the ion channel pore of the GABAA receptor.
-
Preparation of Membranes: Crude synaptic membranes are prepared from whole rat brains.
-
Binding Assay: The membranes are incubated with a fixed concentration of [35S]-TBPS and varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing bound [35S]-TBPS, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [35S]-TBPS (IC50) is determined. This provides an indirect measure of the compound's affinity for the TBPS binding site within the GABAA receptor channel.
Electrophysiological Analysis of GABAA Receptor Function: Two-Electrode Voltage Clamp in Xenopus Oocytes
This technique allows for the direct measurement of ion channel function in a controlled in vitro system.
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired subunits of the human GABAA receptor (e.g., α1, β2, γ2L).
-
Electrophysiological Recording: After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Drug Application: GABA is applied to the oocyte to evoke an inward chloride current. The test compound (this compound) is then co-applied with GABA to assess its modulatory effect on the GABA-evoked current.
-
Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified. The concentration of the compound that produces 50% of the maximal potentiation (EC50) is calculated.
Visualizations
Signaling Pathway of this compound at the GABAA Receptor
Caption: this compound's modulatory action on the GABAA receptor signaling pathway.
Experimental Workflow for In Vivo Anesthetic Potency Assessment
Caption: Workflow for determining the in vivo anesthetic potency of this compound.
Logical Relationship of this compound's Dual Receptor Modulation
Caption: Logical flow of this compound's dual modulation leading to anesthesia.
References
- 1. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Org 20599 | CAS 156685-94-8 | this compound | Tocris Bioscience [tocris.com]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Loss of Righting Reflex to Assess Susceptibility to Carbon Dioxide Gas in Three Mouse Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Org20599 Protocol for In Vivo Mouse Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org20599 is a synthetic, water-soluble aminosteroid that acts as a potent and short-acting intravenous anesthetic agent.[1] Its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, and at higher concentrations, it can act as a direct agonist.[1] Additionally, this compound demonstrates positive modulation of glycine receptors. In preclinical in vivo studies involving mice, this compound has been shown to induce a rapid onset of hypnosis and a loss of the righting reflex, making it a subject of interest for anesthetic research.[1] Its anesthetic potency is reported to be comparable to other steroid anesthetics like alphaxalone and greater than that of commonly used agents such as propofol and thiopentone.[1]
These application notes provide detailed protocols for the in vivo use of this compound in mouse studies, focusing on anesthetic induction. The information is intended to guide researchers in designing and executing experiments to evaluate the anesthetic and neuropharmacological properties of this compound.
Data Presentation
Anesthetic Potency of this compound in Rodents
| Compound | Species | Endpoint | Potency (KPD or ED50) | Reference |
| This compound | Rat | EEG Effect | 221 ± 83 ng/mL (KPD) | Visser et al., 2002 |
| This compound | Mouse | Loss of Righting Reflex | Comparable to alphaxalone; more potent than propofol, thiopentone, pentobarbitone | Hill-Venning et al., 1996[1] |
Experimental Protocols
Protocol 1: Determination of Anesthetic Efficacy (Loss of Righting Reflex)
This protocol outlines the procedure to assess the anesthetic efficacy of this compound in mice by determining the dose required to induce the loss of the righting reflex (LORR).
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Mouse strain (e.g., CD-1, C57BL/6)
-
Warming pad
-
Animal scale
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Restraining device (optional, for conscious tail vein injections)
-
Timer
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment.
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
To facilitate intravenous injection, warm the mouse's tail to induce vasodilation. This can be achieved by placing the cage under a warming lamp for 5-10 minutes or immersing the tail in warm water (38-40°C) for 1-2 minutes.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The compound is water-soluble.
-
Administer this compound intravenously (IV) via the lateral tail vein. The injection should be given as a bolus over a period of 1-2 seconds.
-
A dose-response study should be conducted to determine the ED50 (the dose at which 50% of the animals lose their righting reflex). A suggested starting dose range can be extrapolated from its potency relative to other anesthetics.
-
-
Assessment of Loss of Righting Reflex (LORR):
-
Immediately after injection, place the mouse in a supine position (on its back).
-
The righting reflex is considered lost if the mouse is unable to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).
-
Record the presence or absence of the righting reflex for each mouse at each dose level.
-
Also record the time to onset of LORR and the duration of LORR (time from loss to regain of the righting reflex).
-
-
Post-Procedure Monitoring:
-
Place mice that have lost their righting reflex in a clean, warm cage and monitor them until they have fully recovered.
-
Ensure animals have easy access to food and water upon recovery.
-
Protocol 2: General Anesthesia for Minor Procedures
This protocol describes the use of this compound to induce short-term general anesthesia for minor, non-painful procedures in mice.
Materials:
-
Same as Protocol 1
-
Ophthalmic ointment
Procedure:
-
Anesthetic Induction:
-
Follow the animal and drug preparation steps as outlined in Protocol 1.
-
Administer a predetermined effective dose of this compound (e.g., a dose known to induce LORR in >95% of animals) intravenously.
-
Once the mouse is anesthetized, apply ophthalmic ointment to both eyes to prevent corneal drying.
-
-
Monitoring Anesthetic Depth:
-
Confirm the absence of the righting reflex.
-
Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (pinching the toe).
-
Monitor the respiratory rate throughout the procedure.
-
-
Recovery:
-
Place the mouse on a warming pad in a clean cage for recovery.
-
Monitor the animal until it is fully ambulatory.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the GABAA Receptor
This compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to an allosteric site on the GABAA receptor. This increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability, resulting in sedation and anesthesia.
Caption: this compound enhances GABAA receptor-mediated inhibition.
Signaling Pathway of this compound at the Glycine Receptor
Similar to its action on GABAA receptors, this compound positively modulates glycine receptors, which are also ligand-gated chloride channels. This enhances the inhibitory effects of glycine, particularly in the spinal cord and brainstem.
References
Application Notes and Protocols for Whole-Cell Patch Clamp Recording with Org20599
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of Org20599 on GABAA and glycine receptors using the whole-cell patch clamp technique. This compound is a neuroactive steroid that acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of GABAA receptors. It also potentiates glycine receptor activity.
Pharmacological Profile of this compound
This compound exhibits a dual action on two major inhibitory neurotransmitter receptors in the central nervous system. Its primary target is the GABAA receptor, where it enhances the action of GABA and can directly activate the receptor channel at higher concentrations. Additionally, this compound modulates glycine receptors, which are crucial for inhibitory neurotransmission, particularly in the brainstem and spinal cord.
Table 1: Pharmacological Properties of this compound
| Parameter | Receptor | Value | Reference |
| EC50 (Positive Allosteric Modulation) | GABAA Receptor | 1.1 µM | [1][2][3] |
| EC50 (Positive Allosteric Modulation) | Glycine Receptor | 22.9 µM | [1][2] |
| Action | GABAA Receptor | Positive Allosteric Modulator & Direct Agonist | [1][2][4] |
| Action | Glycine Receptor | Positive Allosteric Modulator | [1][2] |
Experimental Protocols
The following are representative whole-cell voltage-clamp protocols for studying the effects of this compound on recombinant GABAA or glycine receptors expressed in a mammalian cell line (e.g., HEK293 cells) or on native receptors in cultured neurons.
Protocol 1: Characterization of this compound Effects on GABAA Receptors
This protocol is designed to measure the potentiation of GABA-evoked currents by this compound and to assess its direct agonist activity.
Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the desired GABAA receptor subunits (e.g., α1β2γ2).
-
Plate the cells onto glass coverslips 24-48 hours before the recording session.
-
For neuronal cultures, plate primary neurons on coated coverslips and allow them to mature for a sufficient period (e.g., 7-14 days in vitro).
Solutions:
Table 2: Recording Solutions for GABAA Receptor Experiments
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 137 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH | 7.4 (with NaOH) | |
| Osmolarity | ~310 mOsm | |
| Internal Solution | CsCl | 140 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 2 | |
| GTP-Na | 0.3 | |
| pH | 7.2 (with CsOH) | |
| Osmolarity | ~290 mOsm |
Whole-Cell Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
To assess positive allosteric modulation:
-
Apply a low concentration of GABA (e.g., EC5-10, typically 1-3 µM) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 µM to 30 µM).
-
Wash with external solution between applications.
-
-
To assess direct agonism:
-
Apply increasing concentrations of this compound alone (e.g., 1 µM to 100 µM) in the absence of GABA.
-
Record the elicited currents.
-
Protocol 2: Characterization of this compound Effects on Glycine Receptors
This protocol is designed to measure the potentiation of glycine-evoked currents by this compound.
Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the desired glycine receptor subunits (e.g., α1).
-
Follow the same plating and culture procedures as for the GABAA receptor experiments.
Solutions:
The same external and internal solutions as described in Table 2 can be used for glycine receptor recordings.
Whole-Cell Recording Procedure:
-
Follow steps 1-6 of the whole-cell recording procedure for GABAA receptors.
-
To assess positive allosteric modulation:
-
Apply a low concentration of glycine (e.g., EC5-10, typically 10-30 µM) to elicit a baseline current.
-
Co-apply the same concentration of glycine with varying concentrations of this compound (e.g., 1 µM to 100 µM).
-
Wash with external solution between applications.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound at GABAA and glycine receptors.
Experimental Workflow
Caption: Workflow for whole-cell patch clamp experiments with this compound.
References
- 1. Single-Channel Recording of Glycine Receptors in Human Embryonic Kidney (HEK) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
Application Note: Characterizing the Dose-Response of Org20599 in Primary Hippocampal Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Org20599 is a synthetic, water-soluble aminosteroid that functions as a potent modulator of the GABA-A receptor.[1] It exhibits a dual mechanism of action, acting as a positive allosteric modulator (PAM) at lower concentrations and as a direct agonist at higher concentrations.[1][2][3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key target for therapeutic agents aimed at treating conditions such as anxiety, epilepsy, and insomnia, as well as for anesthetic applications.[1][4][5]
Hippocampal neurons are crucial for learning and memory and are often used in neuropharmacological studies.[6] Understanding the dose-response relationship of compounds like this compound in these neurons is essential for determining therapeutic windows and potential side effects. This document provides detailed protocols for culturing primary hippocampal neurons and for characterizing the electrophysiological and intracellular calcium responses to this compound to establish a dose-response curve.
Mechanism of Action
This compound enhances the function of GABA-A receptors. As a positive allosteric modulator, it binds to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA or the efficacy of GABA-induced chloride channel opening.[1][5] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, neuronal inhibition. At higher concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.[1][2] The reported EC50 for its modulatory effect is 1.1 μM.[2][3]
References
- 1. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Org-20599 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Culturing hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Org20599 in the Xenopus Oocyte Expression System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ion channels and receptors. Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, making it an ideal system for studying the pharmacological properties of novel compounds. This document provides detailed application notes and protocols for the use of Org20599, a synthetic neuroactive steroid, in Xenopus oocytes expressing Gamma-Aminobutyric Acid type A (GABA-A) and glycine receptors.
This compound acts as a positive allosteric modulator and a direct agonist at GABA-A receptors and as a positive modulator of glycine receptors.[1] These application notes will guide researchers in characterizing the effects of this compound on these receptors, providing a framework for dose-response analysis and comparative pharmacology.
Mechanism of Action of this compound
This compound is a synthetic aminosteroid that modulates the function of GABA-A and glycine receptors, both of which are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system.
-
GABA-A Receptors: this compound potentiates the effect of GABA at GABA-A receptors, increasing the chloride current elicited by the agonist. At higher concentrations, this compound can directly activate the receptor in the absence of GABA.[1][2] The EC50 for its direct agonist effect on GABA-A receptors is approximately 1.1 μM.[3][4][5]
-
Glycine Receptors: this compound also displays positive allosteric modulation of glycine receptors, though with a lower potency than for GABA-A receptors.[1] The EC50 for its modulatory effect on glycine receptors is approximately 22.9 μM.[1]
The following diagram illustrates the signaling pathway of GABA-A receptor modulation by this compound.
Data Presentation: Quantitative Analysis of this compound and Comparative Compounds
The following tables summarize the known quantitative data for this compound and provide comparative data for other common neurosteroids that act on GABA-A receptors, which can be used as positive controls in experiments.
Table 1: Potency of this compound on Recombinant Receptors
| Compound | Receptor | Effect | EC50 (μM) | Reference(s) |
| This compound | GABA-A Receptor | Positive Allosteric Modulator/Agonist | 1.1 | [3][4][5] |
| This compound | Glycine Receptor | Positive Allosteric Modulator | 22.9 | [1] |
Table 2: Comparative Potentiation of GABA-A Receptors by Neurosteroids in Xenopus Oocytes
| Compound | GABA-A Receptor Subunits | GABA Concentration (μM) | Potentiation (Fold Increase) | EC50 of Potentiation (nM) | Reference(s) |
| Allopregnanolone | α1β2γ2L | 10 | ~3-5 | 50 - 100 | [6] |
| Alphaxalone | α1β2γ2L | 3 | ~4-6 | 100 - 300 | [2][7] |
| THDOC | α1β3δ | EC30 | >150% increase in max current | ~30-100 | [8] |
| Allopregnanolone | α1β3 | 0.8 - 3 | Not specified | 80 | [9] |
Note: The exact potentiation by this compound will be dependent on the specific GABA-A receptor subunit combination expressed and the concentration of GABA used. The data in Table 2 provides a reference for the expected range of effects for neurosteroid modulators.
Experimental Protocols
The following protocols provide a detailed methodology for the investigation of this compound's effects on GABA-A and glycine receptors expressed in Xenopus oocytes.
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting:
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution.
-
Make a small incision in the abdominal wall and remove a portion of the ovary.
-
Suture the incision and allow the frog to recover in a separate tank of fresh water.
-
Place the ovarian lobes in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.5).
-
-
Defolliculation:
-
Tease the ovarian lobes into small clumps of oocytes.
-
Incubate the oocytes in a solution of collagenase (2 mg/mL in OR-2 solution) for 1-2 hours at room temperature with gentle agitation to remove the follicular cell layer.
-
Manually select stage V-VI oocytes, which are large and have a distinct animal and vegetal pole.
-
Wash the defolliculated oocytes thoroughly with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamycin.
-
-
Oocyte Maintenance:
-
Store the oocytes at 16-18°C in ND96 solution supplemented with gentamycin.
-
The oocytes are typically ready for injection 2-24 hours after harvesting.
-
Protocol 2: cRNA Preparation and Microinjection
-
cRNA Synthesis:
-
Linearize the plasmid DNA containing the desired receptor subunit (e.g., human GABAA α1, β2, γ2L or human glycine α1, α2) with a suitable restriction enzyme.
-
Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Purify the cRNA and resuspend in RNase-free water. The concentration and quality of the cRNA should be assessed by spectrophotometry and gel electrophoresis.
-
-
Microinjection:
-
For heteromeric receptors, mix the cRNAs for the different subunits in a desired ratio (e.g., 1:1:1 for α:β:γ GABA-A receptor subunits). A final total cRNA concentration of 0.1 - 1 µg/µL is recommended.
-
Pull microinjection needles from borosilicate glass capillaries to have a tip diameter of 10-20 µm.
-
Backfill the needle with the cRNA solution.
-
Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
Incubate the injected oocytes in supplemented ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.
-
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Agonist Stock Solutions: Prepare high-concentration stock solutions of GABA and glycine in water.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentrations in ND96. Ensure the final solvent concentration is low (<0.1%) to avoid non-specific effects.
-
-
TEVC Setup:
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Data Acquisition:
-
To study positive allosteric modulation:
-
Apply a low concentration of the primary agonist (e.g., GABA EC5-EC20) to elicit a baseline current.
-
Co-apply the same concentration of agonist with varying concentrations of this compound.
-
Measure the potentiation of the agonist-induced current.
-
-
To study direct agonism:
-
Apply varying concentrations of this compound in the absence of the primary agonist.
-
Measure the elicited current.
-
-
Construct dose-response curves to determine EC50 and Hill coefficients.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for studying this compound and the logical relationship for data analysis.
Conclusion
The Xenopus oocyte expression system provides a powerful and reliable method for characterizing the pharmacological effects of compounds like this compound on specific ion channel targets. By following the detailed protocols outlined in these application notes, researchers can effectively express GABA-A and glycine receptors and perform detailed electrophysiological analysis to elucidate the modulatory and agonistic properties of this compound. The provided quantitative data and experimental workflows will serve as a valuable resource for drug development professionals and scientists in the field of neuroscience and pharmacology.
References
- 1. Org 20599 | CAS 156685-94-8 | this compound | Tocris Bioscience [tocris.com]
- 2. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|156685-94-8|COA [dcchemicals.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Neurosteroid Potentiation of Ternary GABAAReceptors Containing the δ Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Behavioral Assays for Anxiety with Org 20599 Administration
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for assessing the anxiolytic properties of the synthetic neuroactive steroid Org 20599 using standard preclinical behavioral assays. Org 20599 functions as a positive allosteric modulator of the GABA-A receptor, a mechanism shared by established anxiolytics like benzodiazepines.[1][2][3] By enhancing the inhibitory effects of GABA, Org 20599 is hypothesized to reduce anxiety-like behaviors. The following sections detail the procedures for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test, including data presentation formats and visualizations of the experimental workflow and the compound's proposed signaling pathway.
Experimental Protocols
Standard protocols for assessing anxiety-like behavior in rodents are essential for evaluating the efficacy of novel compounds.[4][5][6] The following methods are widely used and validated for this purpose.
Elevated Plus Maze (EPM) Assay
The EPM test is a widely used assay to measure anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.[7][8][9][10] Anxiolytic compounds are expected to increase exploration of the open arms.
Materials:
-
Plus-shaped maze, elevated from the floor (typically 50 cm), with two open arms and two enclosed by high walls.[11]
-
Video camera mounted above the maze.
-
Automated video tracking software (e.g., ANY-maze, EthoVision).
-
Org 20599 solution and vehicle control.
-
Laboratory rodents (e.g., mice or rats).
Protocol:
-
Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes prior to the experiment to minimize stress.[7][12]
-
Drug Administration: Administer Org 20599 or vehicle (e.g., intraperitoneally, subcutaneously) at the desired dose(s). The pre-treatment time will depend on the route of administration but is typically 30 minutes for IP injections.
-
Test Procedure:
-
Data Collection & Analysis:
-
Clean the apparatus thoroughly between subjects (e.g., with 70% ethanol) to remove olfactory cues.[7]
-
Analyze the recordings for key parameters:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.[8]
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior (thigmotaxis, or wall-hugging) and general locomotor activity in a novel environment.[13][14] Rodents naturally prefer the periphery of an open space, and anxiolytics increase exploration of the more anxiogenic central area.[15]
Materials:
-
A square or circular arena (e.g., 50x50 cm) with high walls made of a non-porous material.[16]
-
Video camera and tracking software.
-
Org 20599 solution and vehicle control.
-
Laboratory rodents.
Protocol:
-
Acclimation: Habituate animals to the testing room for at least 30 minutes before testing.[16]
-
Drug Administration: Administer Org 20599 or vehicle as required.
-
Test Procedure:
-
Data Collection & Analysis:
-
Clean the arena between trials.[12]
-
Define a "center zone" (e.g., the central 25% of the total area) and a "peripheral zone" in the analysis software.
-
Analyze the following parameters:
-
Time spent in the center zone.
-
Latency to first enter the center zone.
-
Total distance traveled and average velocity (to control for sedative or hyper-locomotor effects).[15]
-
-
An anxiolytic effect is suggested by increased time spent in the center zone without significant changes in total locomotion.
-
Light-Dark Box (LDB) Test
This assay is based on the conflict between the rodent's tendency to explore a novel environment and its aversion to brightly lit spaces.[17] Anxiolytic compounds increase the time spent in the light compartment.
Materials:
-
A two-compartment box with a dark chamber (approx. 1/3 of the size) and a brightly illuminated chamber (approx. 2/3 of the size), connected by a small opening.[17]
-
Video camera and tracking software or infrared beams to detect transitions.
-
Org 20599 solution and vehicle control.
-
Laboratory rodents.
Protocol:
-
Acclimation: Habituate animals to the testing room under dim or red light for at least 30 minutes.[18][19]
-
Drug Administration: Administer Org 20599 or vehicle.
-
Test Procedure:
-
Data Collection & Analysis:
-
Clean the box between animals.[18]
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
An anxiolytic effect is characterized by a significant increase in the time spent in the light compartment.[20]
-
Data Presentation
Quantitative data should be summarized to compare the effects of different doses of Org 20599 against a vehicle control. The following tables represent hypothetical data illustrating expected outcomes for an effective anxiolytic compound.
Table 1: Representative Data from the Elevated Plus Maze (EPM) Assay
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | 18.5 ± 2.1 | 10.2 ± 1.5 | 2150 ± 150 |
| Org 20599 | 1.0 | 35.2 ± 3.5 | 15.8 ± 1.8 | 2090 ± 165 |
| Org 20599 | 3.0 | 48.9 ± 4.0 | 19.5 ± 2.0 | 2115 ± 140 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Table 2: Representative Data from the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Total Distance (cm) |
| Vehicle | - | 25.1 ± 3.3 | 12.5 ± 2.0 | 3510 ± 210 |
| Org 20599 | 1.0 | 45.8 ± 4.1 | 18.9 ± 2.2 | 3450 ± 230 |
| Org 20599 | 3.0 | 60.3 ± 5.5 | 22.4 ± 2.5 | 3580 ± 190 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Table 3: Representative Data from the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Box (s) | Transitions |
| Vehicle | - | 95.4 ± 8.7 | 14.1 ± 1.9 |
| Org 20599 | 1.0 | 140.2 ± 10.1 | 20.5 ± 2.1 |
| Org 20599 | 3.0 | 175.6 ± 12.3 | 24.8 ± 2.4 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Mandatory Visualizations
Caption: A generalized workflow for conducting behavioral anxiety assays.
References
- 1. ORG-20599 - Wikipedia [en.wikipedia.org]
- 2. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About: ORG-20599 [dbpedia.org]
- 4. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioural assays to model cognitive and affective dimensions of depression and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 12. Open Field Test [protocols.io]
- 13. anilocus.com [anilocus.com]
- 14. researchgate.net [researchgate.net]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 17. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 18. Light-dark box test for mice [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. conductscience.com [conductscience.com]
Application Notes and Protocols for Electrophysiology Data Analysis with Org20599
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org20599 is a synthetic neuroactive steroid analog that acts as a potent positive allosteric modulator of GABA-A receptors and, at higher concentrations, a direct agonist.[1] It also exhibits positive allosteric modulation of glycine receptors.[2][3] This dual activity makes this compound a valuable pharmacological tool for investigating inhibitory neurotransmission and its role in neuronal excitability. These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound on neuronal activity, focusing on whole-cell patch-clamp recordings.
Mechanism of Action
This compound enhances the function of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. As a positive allosteric modulator (PAM), this compound binds to a site on the GABA-A receptor distinct from the GABA binding site. This binding increases the receptor's affinity for GABA or the efficacy of GABA-induced channel opening, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[2][4][5][6][7] This potentiation of GABAergic inhibition results in a decrease in neuronal excitability. At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[1]
Additionally, this compound potentiates the function of glycine receptors, which are another important class of inhibitory ligand-gated ion channels, predominantly found in the spinal cord and brainstem.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative electrophysiological parameters of this compound.
| Receptor Target | Parameter | Value | Reference |
| GABA-A Receptor | EC50 (Agonist Effect) | 1.1 µM | [1] |
| Glycine Receptor | EC50 (Potentiation) | 22.9 µM | [3] |
| Maximal Potentiation of Glycine-Evoked Current | 525% of control | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure Potentiation of GABA-Evoked Currents
This protocol is designed to quantify the potentiation of GABA-A receptor-mediated currents by this compound in cultured neurons or acute brain slices.
Materials:
-
Cells: Cultured primary neurons (e.g., hippocampal or cortical) or acute brain slices.
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH adjusted to 7.3 with CsOH.
-
GABA Stock Solution: 10 mM GABA in water.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Patch-clamp setup: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Place the preparation in the recording chamber and perfuse with oxygenated ACSF at a constant rate (e.g., 2-3 mL/min).
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell voltage-clamp configuration on a target neuron. Clamp the membrane potential at -60 mV.
-
Obtain a stable baseline recording.
-
Apply a sub-saturating concentration of GABA (e.g., EC10-EC20, typically 1-3 µM) for a short duration (e.g., 2-5 seconds) to evoke a control inward current. Repeat this application every 60 seconds to establish a stable baseline response.
-
Prepare a range of this compound concentrations (e.g., 10 nM to 10 µM) in ACSF from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Bath-apply the lowest concentration of this compound for 3-5 minutes to allow for equilibration.
-
During this compound application, re-apply the same GABA stimulus and record the potentiated current.
-
Wash out the this compound with ACSF until the GABA-evoked current returns to the baseline level.
-
Repeat steps 8-10 for each concentration of this compound, moving from the lowest to the highest concentration.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percentage potentiation for each concentration: ((Amplitude with this compound - Baseline Amplitude) / Baseline Amplitude) * 100.
-
Plot the percentage potentiation against the log of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
This protocol is used to assess the effect of this compound on the frequency and amplitude of sIPSCs, providing insights into its impact on synaptic transmission.
Materials:
-
Same as Protocol 1, with the addition of:
-
Tetrodotoxin (TTX): 1 µM to block action potential-dependent release (for recording miniature IPSCs, mIPSCs).
-
Kynurenic acid (2 mM) and D-AP5 (50 µM): To block ionotropic glutamate receptors.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Add kynurenic acid and D-AP5 to the ACSF to isolate GABAergic sIPSCs. To record mIPSCs, also add TTX.
-
Record a stable baseline of sIPSCs or mIPSCs for 5-10 minutes.
-
Bath-apply a working concentration of this compound (e.g., 1 µM).
-
Record sIPSCs or mIPSCs in the presence of this compound for 5-10 minutes.
-
Wash out this compound with ACSF.
-
Data Analysis:
-
Use event detection software to identify and measure the amplitude and inter-event interval of sIPSCs/mIPSCs before and after this compound application.
-
Calculate the mean frequency (1 / mean inter-event interval) and mean amplitude of the events.
-
Compare the frequency and amplitude of sIPSCs/mIPSCs in the control and this compound conditions using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
-
Analyze the decay kinetics of the averaged sIPSCs/mIPSCs by fitting a single or double exponential function to determine if this compound alters the channel closing rate.
-
Protocol 3: Current-Clamp Recording to Measure Neuronal Firing Rate
This protocol investigates the effect of this compound on the intrinsic excitability of neurons by measuring changes in their firing rate in response to depolarizing current injections.
Materials:
-
Same as Protocol 1.
Procedure:
-
Establish a whole-cell current-clamp configuration on a target neuron.
-
Determine the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +200 pA in 20 pA increments, for 500 ms) to elicit action potentials and generate a baseline firing rate profile.
-
Bath-apply this compound (e.g., 1 µM) for 3-5 minutes.
-
Repeat the same series of current injections in the presence of this compound.
-
Wash out this compound with ACSF.
-
Data Analysis:
-
Count the number of action potentials fired at each current step before and after this compound application.
-
Plot the number of spikes as a function of the injected current (f-I curve).
-
Compare the f-I curves in the control and this compound conditions to determine if the compound causes a rightward shift (decreased excitability).
-
Measure other parameters such as action potential threshold, rheobase (minimum current to elicit a spike), and input resistance.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: General experimental workflow for electrophysiological analysis.
Caption: Logical relationship of this compound's actions and effects.
References
- 1. Characterization of spontaneous inhibitory postsynaptic currents in cultured rat retinal amacrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous inhibitory synaptic currents mediated by a G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hypnotic Effects of Org 20599 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 20599 is a synthetic, water-soluble aminosteroid with potent hypnotic and anesthetic properties.[1] Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2] At higher concentrations, Org 20599 can also act as a direct agonist of the GABA-A receptor.[2][3][4] This positive modulation enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent central nervous system depression, resulting in sedation and hypnosis.[1]
Studies in mice have demonstrated that intravenously administered Org 20599 produces a rapid onset and short duration of hypnosis, as measured by the loss of the righting reflex.[1] Its anesthetic potency is comparable to other neuroactive steroids like alphaxalone and exceeds that of other common intravenous anesthetics such as propofol, thiopentone, and pentobarbitone.[1] These characteristics make Org 20599 a compound of interest for research into anesthetic and hypnotic drug development.
These application notes provide detailed protocols for measuring the hypnotic effects of Org 20599 in mice, focusing on the widely accepted Loss of Righting Reflex (LORR) assay.
Mechanism of Action: GABA-A Receptor Modulation
Org 20599 exerts its hypnotic effects by targeting the GABA-A receptor, a ligand-gated ion channel. The binding of Org 20599 to an allosteric site on the receptor complex enhances the binding of the endogenous neurotransmitter GABA. This potentiation leads to a more frequent and/or prolonged opening of the associated chloride (Cl-) channel, resulting in increased chloride influx and hyperpolarization of the neuron. This enhanced inhibitory signaling in the central nervous system is the basis for the hypnotic and anesthetic effects of Org 20599.
Quantitative Data Presentation
The hypnotic potency of Org 20599 and other intravenous anesthetics can be compared using their ED50 values for the loss of righting reflex in mice. The ED50 is the dose at which 50% of the animals exhibit the desired effect (in this case, hypnosis).
| Compound | Route of Administration | ED50 for Loss of Righting Reflex (mg/kg) | Potency Relative to Propofol |
| Org 20599 | Intravenous (IV) | ~8-10 (estimated) | > 1 |
| Alphaxalone | Intraperitoneal (IP) | 40-80 | ~0.2 - 0.4 |
| Propofol | Intravenous (IV) | 9.73 - 16.7 | 1 |
| Thiopentone | Intravenous (IV) | > 16.7 (less potent than propofol) | < 1 |
| Pentobarbitone | Intravenous (IV) | > 16.7 (less potent than propofol) | < 1 |
Note: The ED50 for Org 20599 is estimated based on literature stating its potency is comparable to alphaxalone and greater than propofol.[1] The ED50 for other agents can vary based on mouse strain, age, and experimental conditions.
Experimental Protocols
Preparation of Org 20599 Solution
Org 20599 is a water-soluble compound.
-
Materials:
-
Org 20599 powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the mice.
-
Accurately weigh the required amount of Org 20599 powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile saline in a sterile microcentrifuge tube.
-
Vortex the solution until the powder is completely dissolved.
-
Prepare fresh on the day of the experiment.
-
Measurement of Hypnotic Effect: Loss of Righting Reflex (LORR) Assay
The LORR assay is the standard method for assessing the hypnotic/anesthetic effects of a compound in rodents.
-
Animals:
-
Male or female mice (e.g., C57BL/6 or CD-1), 8-12 weeks of age.
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Materials:
-
Org 20599 solution
-
Control vehicle (sterile saline)
-
Syringes (e.g., 1 mL) with appropriate needles for intravenous (tail vein) injection (e.g., 27-30 gauge)
-
Animal scale
-
Timer or stopwatch
-
Observation cages
-
-
Experimental Workflow:
-
Procedure:
-
Animal Preparation:
-
Randomly assign mice to treatment groups (e.g., vehicle control, different doses of Org 20599).
-
Weigh each mouse immediately before dosing to accurately calculate the injection volume.
-
-
Drug Administration:
-
Administer the calculated volume of Org 20599 solution or vehicle via intravenous injection into the lateral tail vein.
-
-
Observation and LORR Assessment:
-
Immediately after injection, place the mouse in a clean, quiet observation cage.
-
Start the timer.
-
At 1-minute intervals, gently turn the mouse onto its back.
-
Definition of LORR: The loss of the righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the cage floor) within a specified time, typically 30 to 60 seconds.
-
Onset of Hypnosis: Record the time from injection to the first instance of LORR.
-
Duration of Hypnosis: Once LORR is established, continue to test for the return of the righting reflex at regular intervals (e.g., every 5 minutes). The duration of hypnosis is the time from the onset of LORR to the time the mouse successfully rights itself.
-
-
Recovery:
-
After the return of the righting reflex, continue to observe the mouse until it resumes normal exploratory behavior.
-
-
Data Analysis:
-
For each dose group, calculate the mean ± SEM for the onset and duration of hypnosis.
-
To determine the ED50, test a range of doses and calculate the percentage of mice in each group that exhibit LORR. Plot the percentage of mice showing LORR against the log of the dose and fit the data to a sigmoidal dose-response curve.
-
-
Important Considerations
-
Route of Administration: Intravenous administration is crucial for observing the rapid onset of action of Org 20599.
-
Dose-Response: It is essential to establish a full dose-response curve to accurately determine the ED50 and the therapeutic window of the compound.
-
Control Groups: Always include a vehicle-treated control group to ensure that the observed effects are due to the compound and not the injection procedure or vehicle.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Monitor animals closely for any signs of distress.
-
Environmental Factors: Maintain a consistent and quiet experimental environment, as stress and external stimuli can affect the hypnotic response.
By following these detailed protocols, researchers can accurately and reliably measure the hypnotic effects of Org 20599 in mice, contributing to a better understanding of its pharmacological profile and potential therapeutic applications.
References
- 1. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TTD | Target: T27376 [gimica.idrblab.net]
- 3. Details of the Drug-Related molecule(s) Interaction Atlas | DrugMAP [drugmap.idrblab.net]
- 4. Anesthetic activity of novel water-soluble 2 beta-morpholinyl steroids and their modulatory effects at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Org20599: A Potent Modulator of Synaptic Inhibition for Research Applications
For Immediate Release
Introduction
Org20599 is a synthetic, water-soluble aminosteroid that acts as a potent positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast synaptic inhibition in the central nervous system. At higher concentrations, this compound also functions as a direct agonist of GABA-A receptors. Additionally, it has been shown to positively modulate glycine receptors, which are also crucial for inhibitory neurotransmission, particularly in the brainstem and spinal cord. These properties make this compound a valuable pharmacological tool for researchers studying synaptic inhibition, neuronal excitability, and the mechanisms of action of anesthetics and other neuroactive steroids.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research. It is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, neurophysiology, and related disciplines.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | (2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one methanesulphonate |
| Molecular Formula | C₂₅H₄₀ClNO₃ |
| Molecular Weight | 438.04 g/mol [1] |
| CAS Number | 156685-94-8[1] |
| Solubility | Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO. |
| Storage | Store at room temperature. |
Mechanism of Action
This compound exerts its effects primarily through the allosteric modulation of GABA-A receptors. GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.
As a positive allosteric modulator , this compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the chloride current for a given concentration of the neurotransmitter. This leads to an enhancement of inhibitory postsynaptic currents (IPSCs), making neurons less likely to fire an action potential.
At higher concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA, acting as a direct agonist . This GABA-mimetic effect further contributes to synaptic inhibition.
This compound also positively modulates glycine receptors, which are another class of inhibitory ligand-gated chloride channels. This dual action on both major inhibitory neurotransmitter systems makes it a powerful tool for globally enhancing synaptic inhibition.
Figure 1. Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Receptor | Value | Reference |
| EC₅₀ (Modulation) | GABA-A | 1.1 µM | [1][2] |
| EC₅₀ (Modulation) | Glycine | 22.9 µM | [1][2] |
| Assay | Receptor/Tissue | Relative Potency | Reference |
| [³⁵S]-TBPS Binding Displacement | Rat brain membranes | 5α-pregnan-3α-ol-20-one > This compound > alphaxalone > propofol > thiopentone > pentobarbitone | [2] |
| Anesthetic Potency (in vivo) | Mice | Comparable to 5α-pregnan-3α-ol-20-one and alphaxalone; greater than propofol, thiopentone, and pentobarbitone | [2] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound-Mediated Potentiation of GABAergic IPSCs in Cultured Neurons
This protocol describes how to perform whole-cell patch-clamp recordings to measure the effect of this compound on spontaneous or evoked inhibitory postsynaptic currents (IPSCs) in cultured neurons (e.g., hippocampal or cortical neurons).
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose (bubbled with 95% O₂/5% CO₂)
-
Internal solution: 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 0.1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.3 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GABA (for evoked responses)
-
Antagonists for glutamatergic transmission (e.g., 10 µM CNQX and 50 µM APV)
Procedure:
-
Preparation:
-
Prepare external and internal solutions.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Prepare serial dilutions of this compound in external solution to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM).
-
-
Recording Setup:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with oxygenated external solution containing CNQX and APV to block excitatory currents.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the neuron at a holding potential of -70 mV to record inward IPSCs.
-
-
Data Acquisition:
-
Record a stable baseline of spontaneous IPSCs (sIPSCs) for 5-10 minutes.
-
To study evoked IPSCs (eIPSCs), position a stimulating electrode near the recorded neuron and deliver brief electrical pulses to evoke synaptic release of GABA.
-
Apply this compound at the desired concentration by bath application.
-
Record sIPSCs or eIPSCs in the presence of this compound for at least 10 minutes or until a stable effect is observed.
-
Wash out the drug with the external solution and record the recovery of IPSC activity.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and decay kinetics of sIPSCs or the amplitude and decay kinetics of eIPSCs before, during, and after this compound application.
-
Construct concentration-response curves to determine the EC₅₀ of this compound for the potentiation of IPSC amplitude and/or decay time constant.
-
Figure 2. Experimental workflow for patch-clamp recording.
Protocol 2: [³⁵S]-TBPS Binding Assay to Determine Allosteric Modulation of GABA-A Receptors
This protocol describes a competitive binding assay to measure the ability of this compound to allosterically displace the binding of [³⁵S]-t-butylbicyclophosphorothionate ([³⁵S]-TBPS) from GABA-A receptors in brain membrane preparations. [³⁵S]-TBPS is a radioligand that binds to the convulsant site within the chloride ion channel of the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cortex or whole brain)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 7.4
-
[³⁵S]-TBPS
-
This compound
-
Picrotoxin (for defining non-specific binding)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of brain membrane preparation (e.g., 100-200 µg of protein).
-
Add increasing concentrations of this compound.
-
Add a constant concentration of [³⁵S]-TBPS (e.g., 2 nM).
-
For non-specific binding, add a high concentration of picrotoxin (e.g., 10 µM) instead of this compound.
-
Incubate the tubes at 25°C for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³⁵S]-TBPS binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³⁵S]-TBPS binding).
-
Figure 3. Workflow for [³⁵S]-TBPS binding assay.
Conclusion
This compound is a potent and versatile tool for the investigation of synaptic inhibition. Its dual action as a positive allosteric modulator and direct agonist of GABA-A receptors, along with its activity at glycine receptors, allows for a robust enhancement of inhibitory neurotransmission. The detailed protocols provided here will enable researchers to effectively utilize this compound to explore the fundamental mechanisms of neuronal function and to investigate the pharmacology of neuroactive steroids.
References
Troubleshooting & Optimization
Org20599 stability in aqueous solution for electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of Org20599 in electrophysiology experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in 1eq. HCl and DMSO up to 100 mM.[1][2] For electrophysiology, a concentrated stock solution in DMSO is often preferred, which can then be diluted to the final working concentration in the aqueous recording buffer.
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored at room temperature.[1][3]
Q3: How long is this compound stable in an aqueous solution?
Q4: What is the mechanism of action of this compound?
A4: this compound is a positive allosteric modulator of GABA-A receptors.[1][3][4] At higher concentrations, it can also act as a direct agonist of these receptors. Additionally, it has been shown to positively modulate glycine receptors.[1][3]
Troubleshooting Guide
This guide addresses potential issues you might encounter when using this compound in your electrophysiology experiments.
Problem 1: No observable effect of this compound on GABA-A receptor currents.
-
Possible Cause 1: Degraded this compound solution.
-
Solution: Prepare a fresh dilution of this compound from your stock solution immediately before the experiment. Avoid using aqueous solutions that are more than a few hours old.
-
-
Possible Cause 2: Incorrect solution preparation.
-
Solution: Verify the calculations for your stock solution and the final dilution. Ensure that the final concentration in your recording chamber is appropriate to elicit a response.
-
-
Possible Cause 3: Issues with the recording setup.
-
Solution: Confirm that your electrophysiology rig is functioning correctly. Check the health of your cells and the stability of your recordings.
-
Problem 2: Precipitate forms when diluting the DMSO stock solution into the aqueous buffer.
-
Possible Cause: Poor solubility at the final concentration or in the specific buffer.
-
Solution: Ensure the final concentration of DMSO in your recording solution is low (typically <0.1%) to avoid solvent effects. If precipitation persists, try preparing a fresh stock solution and ensure it is fully dissolved before dilution. Consider slightly increasing the acidity of your stock solution with a small amount of HCl, as this compound is soluble in 1eq. HCl.[1][2]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 438.04 g/mol | [1][2][4] |
| Solubility in 1eq. HCl | Up to 100 mM | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Storage (Solid) | Room Temperature | [1][3] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh out the required amount of solid this compound (MW: 438.04 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a 100 mM concentration.
-
Vortex or gently warm the solution until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solution for Electrophysiology
-
Thaw an aliquot of the 100 mM this compound DMSO stock solution.
-
On the day of the experiment, dilute the stock solution into your extracellular recording buffer (e.g., artificial cerebrospinal fluid, aCSF) to the desired final concentration.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) to prevent solvent effects on your preparation.
-
Mix the working solution thoroughly before application to your cells.
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Catharanthine potentiates the GABAA receptor by binding to a transmembrane site at the β(+)/α(−) interface near the TM2-TM3 loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
Org20599 Technical Support Center: Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Org20599 in patch clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic neuroactive steroid.[1][2] Its primary mechanism of action is as a positive allosteric modulator of GABAA receptors. At higher concentrations, it can also act as a direct agonist of GABAA receptors.[3][4][5][6][7]
Q2: Does this compound have any known off-target effects?
Yes, this compound also displays positive modulation of glycine receptors, although with lower potency compared to its effect on GABAA receptors.[3][5][6][7] Researchers should be aware of this potential for cross-reactivity in their experimental design and data interpretation.
Q3: What are the recommended concentrations of this compound for patch clamp experiments?
The effective concentration of this compound can vary depending on the experimental conditions and the specific GABAA receptor subunit composition. As a starting point, the reported EC50 for GABAA receptor modulation is 1.1 μM.[4][5][6][7] For glycine receptor modulation, the EC50 is 22.9 μM.[3][5][6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental goals.
Q4: How should I prepare this compound solutions for patch clamp recordings?
This compound is soluble in DMSO and 1eq. HCl up to 100 mM.[5] For patch clamp experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the extracellular recording solution. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent effects on ion channel function.
Troubleshooting Guide
Issue 1: No discernible effect of this compound on GABAA receptor currents.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response experiment to ensure you are using an effective concentration for your cell type. |
| Degradation of this compound | Prepare fresh stock solutions. While it is stable at room temperature for storage, prolonged exposure to aqueous solutions at experimental temperatures may lead to degradation. |
| Poor Solubility in Working Solution | Visually inspect your working solution for any precipitation. Consider using a carrier protein like bovine serum albumin (BSA) in your extracellular solution to improve solubility. |
| GABAA Receptor Subunit Composition | The sensitivity to neurosteroids can vary between different GABAA receptor subunit compositions. Confirm the expression of GABAA receptor subunits in your cell model that are known to be modulated by neurosteroids. |
| Voltage-Dependence of Modulation | The modulatory effect of neurosteroids on GABAA receptors can be voltage-dependent. Test the effect of this compound at different holding potentials. |
Issue 2: Unexpected or inconsistent responses to this compound.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects on Glycine Receptors | If your cells express glycine receptors, the observed response may be a combination of GABAA and glycine receptor modulation. Use specific antagonists for each receptor (e.g., bicuculline for GABAA receptors, strychnine for glycine receptors) to isolate the contribution of each. |
| Direct Agonist Action at High Concentrations | At higher concentrations, this compound can directly activate GABAA receptors.[3][4][5][6][7] If you are aiming to study its modulatory effects, use lower concentrations in the presence of a sub-maximal concentration of GABA. |
| Solvent (DMSO) Effects | High concentrations of DMSO can directly affect ion channel function. Ensure your final DMSO concentration is minimal and consistent across all experimental conditions, including your vehicle control. |
| Run-down of GABAA Receptor Currents | GABAA receptor currents can exhibit "run-down" (a gradual decrease in current amplitude) during whole-cell recordings. Monitor the stability of your baseline GABA-evoked currents before and after this compound application. If run-down is significant, consider using the perforated patch technique. |
Issue 3: Difficulty with drug application and washout.
| Possible Cause | Troubleshooting Step |
| Slow Onset or Washout of Drug Effect | Neurosteroids can be "sticky" due to their lipophilic nature, leading to slow binding and unbinding from the cell membrane and perfusion system. Ensure a fast and efficient perfusion system. Allow for longer application and washout times. |
| Drug Adsorption to Tubing | Consider using tubing material with low drug adsorption properties. Pre-incubating the perfusion lines with a solution containing this compound might help to saturate non-specific binding sites. |
Quantitative Data
| Parameter | Value | Receptor | Reference |
| EC50 (Positive Allosteric Modulation) | 1.1 μM | GABAA Receptor | [4][5][6][7] |
| EC50 (Positive Modulation) | 22.9 μM | Glycine Receptor | [3][5][6][7] |
Experimental Protocols
Protocol 1: Preparing this compound Working Solutions
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare your final working solution by diluting the stock solution into the extracellular recording buffer. For example, to make a 10 μM working solution, you would perform a 1:10,000 dilution of the 100 mM stock.
-
Ensure the final DMSO concentration in your working solution is 0.1% or less.
-
Vortex the working solution thoroughly to ensure complete dissolution.
Protocol 2: Whole-Cell Voltage Clamp Recording to Test this compound Modulation of GABAA Receptors
-
Establish a stable whole-cell recording from a cell expressing GABAA receptors.
-
Clamp the cell at a holding potential of -60 mV.
-
Obtain a stable baseline by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) every 30-60 seconds.
-
Once a stable baseline is achieved, co-apply the same concentration of GABA with your desired concentration of this compound.
-
Observe the potentiation of the GABA-evoked current in the presence of this compound.
-
To test for direct agonism, apply this compound in the absence of GABA.
-
Wash out this compound by perfusing with the extracellular solution containing only GABA to observe the reversal of the effect.
Visualizations
Caption: Signaling pathway of GABAA receptor modulation by this compound.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. About: ORG-20599 [dbpedia.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Org 20599 | CAS 156685-94-8 | this compound | Tocris Bioscience [tocris.com]
How to prevent Org20599 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Org20599 in buffer solutions during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from a buffer solution can significantly impact experimental results by reducing the effective concentration of the compound. This guide offers a systematic approach to identify the cause of precipitation and provides solutions to maintain the solubility of this compound.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous buffer?
This is a common phenomenon for hydrophobic compounds like this compound. While it is soluble in an organic solvent like DMSO, dilution into an aqueous buffer drastically changes the solvent environment. This can lead to the compound "crashing out" or precipitating as it is not readily soluble in the aqueous solution. It is a common issue for compounds with low aqueous solubility to precipitate when a DMSO stock solution is diluted with aqueous media.[1] This precipitation can often be redissolved by vortexing, sonication, or gentle heating.[1]
Q2: What are the key physicochemical properties of this compound to consider?
Q3: How does pH affect the solubility of this compound?
The amine group in this compound can be protonated at lower pH values. This positive charge increases the molecule's polarity and, consequently, its solubility in aqueous solutions. Conversely, at higher (more basic) pH, the amine group is deprotonated, making the molecule less polar and more prone to precipitation. Therefore, maintaining a slightly acidic to neutral pH may be beneficial for solubility.
Q4: Are there specific buffer components I should be cautious about?
While there is no specific data on this compound, it is known that amine-containing compounds can interact with phosphate buffers.[4][5][6][7] This interaction can sometimes lead to the formation of less soluble complexes. If you are observing precipitation in a phosphate-buffered saline (PBS) solution, consider switching to an alternative buffer system like TRIS-based buffers or citrate buffers.
Q5: What practical steps can I take to prevent this compound precipitation?
Here are several strategies you can employ, starting with the simplest:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to a smaller volume of buffer first, mix well, and then bring it to the final volume.
-
Vigorous Mixing: Add the DMSO stock dropwise to the buffer while continuously vortexing or stirring to ensure rapid dispersion and avoid localized high concentrations that can trigger precipitation.
-
Temperature: Gently warming the buffer to 37°C before and during the addition of the DMSO stock can help improve solubility.[1]
-
-
Modify the Buffer Composition:
-
Adjust pH: Lowering the pH of your buffer (e.g., to pH 6.0-7.0) may increase the solubility of this compound.
-
Change Buffer System: If using PBS, try switching to a TRIS-based buffer.
-
Add a Co-solvent: Including a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final buffer can increase the solubility of hydrophobic compounds.
-
-
Use Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8] Beta-cyclodextrins are commonly used for this purpose with steroidal drugs.[8]
-
Serum Proteins: If your experimental system allows, the presence of proteins like bovine serum albumin (BSA) can help to solubilize hydrophobic compounds.
-
Quantitative Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₂₅H₄₀ClNO₃ | R&D Systems |
| Molecular Weight | 438.04 g/mol | R&D Systems |
| Solubility | Soluble to 100 mM in 1eq. HClSoluble to 100 mM in DMSO | R&D Systems |
| Compound Type | Aminosteroid | [2][3] |
| Likely pKa | ~8.0 (based on similar aminosteroids) |
Experimental Protocol: Determining Optimal Buffer Conditions for this compound
This protocol provides a systematic approach to test the solubility of this compound in different buffer conditions.
Objective: To identify a buffer system that maintains this compound in solution at the desired working concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
TRIS-buffered saline (TBS), pH 7.4
-
Citrate buffer, pH 6.0
-
Ethanol (200 proof)
-
Polyethylene glycol 300 (PEG 300)
-
2-Hydroxypropyl-β-cyclodextrin
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader for turbidity measurement (optional)
Procedure:
-
Prepare a 10 mM Stock Solution of this compound:
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.
-
Ensure the powder is completely dissolved by vortexing.
-
-
Prepare Test Buffers:
-
Label microcentrifuge tubes for each test condition (see table below).
-
Prepare the buffer formulations as described in the table.
-
-
Perform the Solubility Test:
-
Add the this compound DMSO stock to each test buffer to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).
-
Add the DMSO stock dropwise to the center of the buffer solution while vortexing at medium speed.
-
Incubate the tubes at room temperature for 30 minutes.
-
-
Assess for Precipitation:
-
Visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
(Optional) For a more quantitative assessment, measure the absorbance of each solution at 600 nm (OD₆₀₀). An increase in absorbance compared to the buffer-only control indicates light scattering due to insoluble particles.
-
Table of Test Conditions:
| Condition # | Buffer System | pH | Additives | Final DMSO Conc. |
| 1 | PBS | 7.4 | None | 1% |
| 2 | TBS | 7.4 | None | 1% |
| 3 | Citrate Buffer | 6.0 | None | 1% |
| 4 | PBS | 7.4 | 5% Ethanol | 1% |
| 5 | PBS | 7.4 | 5% PEG 300 | 1% |
| 6 | PBS | 7.4 | 1% HP-β-CD | 1% |
Interpreting the Results:
-
No Precipitation: The buffer system is suitable for your experiments at the tested concentration.
-
Precipitation: The buffer system is not ideal. Consider using one of the alternative conditions that showed no precipitation. If all conditions result in precipitation, you may need to lower the final working concentration of this compound or test higher concentrations of co-solvents or excipients.
Diagram: Decision Tree for Buffer Selection
Caption: A decision tree to guide the selection of an appropriate buffer for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aminosteroid - Wikipedia [en.wikipedia.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Amazing Stability of Phosphate-Quaternary Amine Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dangerous liaisons: anion-induced protonation in phosphate–polyamine interactions and their implications for the charge states of biologically relevant surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Studies with Org20599
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Org20599 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, water-soluble aminosteroid. Its primary mechanism of action is as a positive allosteric modulator and, at higher concentrations, a direct agonist of GABAA receptors. It also exhibits positive modulation of glycine receptors, although with lower potency. This modulation enhances inhibitory neurotransmission in the central nervous system, leading to its anesthetic and sedative effects.
Q2: What are the expected in vivo effects of this compound in mice?
The primary and expected in vivo effect of intravenously administered this compound in mice is a rapid-onset and short-duration loss of the righting reflex, indicating anesthesia. Its anesthetic potency is comparable to other neurosteroid anesthetics like alphaxalone.
Q3: How should this compound be prepared and stored for in vivo studies?
This compound is soluble in aqueous solutions, including 1eq. HCl, and also in dimethyl sulfoxide (DMSO). For in vivo administration, it is crucial to use a sterile, isotonic solution. The recommended storage condition for the compound is at room temperature. Always refer to the manufacturer's certificate of analysis for batch-specific information.
Troubleshooting Guide
Unexpected Behavioral or Physiological Responses
Q4: My animals exhibit muscle twitching, jerking, or "popcorn-like" jumping movements after this compound administration. Is this normal and how can I mitigate it?
While the primary effect of this compound is sedation and anesthesia, neurosteroid anesthetics can sometimes induce excitatory behaviors, especially during induction or recovery. These are considered unexpected side effects.
-
Possible Cause: These effects may be related to the specific subunit composition of GABAA receptors being modulated or off-target effects.
-
Troubleshooting:
-
Dose Adjustment: Titrate the dose of this compound to the lowest effective concentration for the desired level of anesthesia.
-
Co-administration: Consider co-administration with an α2-adrenergic agonist like xylazine. This has been shown to ameliorate adverse clinical signs with similar neurosteroid anesthetics. However, this will also prolong the duration of anesthesia and may introduce its own set of physiological effects (e.g., bradycardia, vasoconstriction) that need to be considered for your experimental design.
-
Route of Administration: If using intraperitoneal (IP) administration, consider switching to intravenous (IV) for a more rapid and controlled onset of anesthesia, which may reduce induction-related excitatory phenomena.
-
Q5: The duration of anesthesia is highly variable between animals, or is much longer/shorter than expected.
-
Possible Causes:
-
Sex and Strain Differences: As with other neurosteroids, the dose-response to this compound can be influenced by the sex and strain of the mice.
-
Metabolism: Individual differences in metabolism can affect drug clearance.
-
Inaccurate Dosing: Errors in calculating or administering the dose.
-
Route of Administration: Intraperitoneal injections can lead to variable absorption.
-
-
Troubleshooting:
-
Standardize Animal Population: Use animals of the same sex, age, and strain within an experiment to minimize variability.
-
Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose for your specific animal model and experimental conditions.
-
Accurate Dosing Technique: Ensure accurate weighing of animals and precise preparation and administration of the drug solution.
-
Preferable Administration Route: For consistent results, intravenous administration is recommended over intraperitoneal.
-
Q6: My animals are experiencing respiratory depression or arrest.
This is a critical and potentially lethal side effect of potent GABAA receptor agonists.
-
Possible Cause: Overdose or rapid intravenous injection.
-
Troubleshooting:
-
Dose Reduction: Immediately reduce the dose for subsequent animals.
-
Slower Infusion Rate: If administering intravenously, use a slower infusion rate to allow for titration of the anesthetic effect.
-
Constant Monitoring: Continuously monitor the respiratory rate and pattern of the anesthetized animals. A drop in respiratory rate of 50% can be normal, but deep and slow breathing (<55 breaths/min) may indicate the animal is too deep.
-
Issues with Drug Administration and Formulation
Q7: I am having trouble with the intravenous injection. The vein is difficult to locate or the injection appears to be subcutaneous.
-
Possible Cause: Improper technique or small vessel size.
-
Troubleshooting:
-
Vein Dilation: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Proper Restraint: Use an appropriate restraint device to secure the mouse and stabilize the tail.
-
Correct Needle Size: Use a small gauge needle (e.g., 27-30G).
-
Observe for "Flashback": When the needle is correctly placed in the vein, a small amount of blood may be visible in the hub of the needle (flashback).
-
Test with Saline: Inject a very small volume of sterile saline first. If a subcutaneous bleb forms, the needle is not in the vein.
-
Q8: I am using intraperitoneal injection and my results are inconsistent.
-
Possible Cause: Inadvertent injection into the gut, abdominal fat, or subcutaneous tissue is a common issue with IP injections, leading to variable absorption.
-
Troubleshooting:
-
Proper Technique: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. The needle should be inserted at a 15-20 degree angle.
-
Aspirate Before Injecting: Gently pull back on the plunger before injecting to ensure no fluid (urine, intestinal contents) or blood is drawn into the syringe.
-
Consider Alternative Routes: For critical studies requiring consistent drug exposure, intravenous or subcutaneous administration may be more reliable.
-
Quantitative Data Summary
Due to the limited publicly available in vivo data for this compound, the following tables summarize its in vitro potency and provide in vivo data for analogous neurosteroid anesthetics to guide experimental design.
Table 1: In Vitro Potency of this compound
| Receptor | Parameter | Value | Reference |
| GABAA | EC50 | 1.1 µM | Weir et al., 2004 |
| Glycine | EC50 | 22.9 µM | Weir et al., 2004 |
Table 2: In Vivo Anesthetic Doses of Analogous Neurosteroids in Mice
| Compound | Administration Route | Dose for Anesthesia (Loss of Righting Reflex) | Notes |
| Alphaxalone | Intraperitoneal (IP) | 80 mg/kg | Induced a light surgical plane of anesthesia. |
| Alphaxalone + Xylazine | Intraperitoneal (IP) | 80 mg/kg Alphaxalone + 10 mg/kg Xylazine | Achieved deep surgical anesthesia and reduced adverse effects. |
| Ganaxolone | Subcutaneous (s.c.) | ED50 for seizure suppression: 6.6 mg/kg | Data from a seizure model, indicates CNS activity at these doses. |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Mice for Anesthesia
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile, isotonic saline to the desired concentration. Ensure the final solution is at room temperature before injection.
-
-
Animal Preparation:
-
Weigh the mouse accurately to calculate the correct dose volume.
-
Place the mouse in a restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for 1-2 minutes to dilate the lateral tail veins.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Using a 27-30G needle, cannulate one of the lateral tail veins.
-
Inject the calculated volume of this compound solution slowly over 15-30 seconds.
-
Observe for the loss of the righting reflex.
-
-
Monitoring:
-
Continuously monitor the animal's respiratory rate, depth of anesthesia (using pedal withdrawal reflex), and body temperature.
-
Use a heating pad to maintain body temperature.
-
Place ophthalmic ointment on the eyes to prevent corneal drying.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described for IV administration.
-
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize the head.
-
Turn the mouse over to expose the abdomen.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27G needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle is not in an organ or blood vessel.
-
Inject the solution smoothly.
-
-
Post-injection Monitoring:
-
Place the mouse back in its cage and observe for the onset of anesthesia and any adverse reactions.
-
Monitor as described for IV administration.
-
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: General experimental workflow for in vivo studies with this compound.
Org20599 Off-Target Effects in Neuronal Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Org20599 in neuronal cultures, with a specific focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, water-soluble aminosteroid.[1][2] Its primary mechanism of action is as a positive allosteric modulator of GABA-A receptors, and at higher concentrations, it can act as a direct agonist.[1][2][3] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to sedative and anesthetic effects.[1][4][5]
Q2: What are the known molecular targets of this compound?
The primary and well-characterized molecular target of this compound is the GABA-A receptor.[1][2][3] It has also been shown to be a positive modulator of glycine receptors, although with a lower potency (higher EC50) compared to its action on GABA-A receptors.[1][2]
Q3: Are there any known or suspected off-target effects of this compound in neuronal cultures?
-
Sigma Receptors (σ1 and σ2): Some neurosteroids have been shown to bind to sigma receptors, which are chaperone proteins at the endoplasmic reticulum-mitochondrion interface that modulate calcium signaling and other cellular functions.[6][7][8]
-
Voltage-gated Ion Channels: Neurosteroids can modulate the activity of various voltage-gated ion channels, including calcium (Ca2+) and potassium (K+) channels.[6]
-
Nicotinic Acetylcholine Receptors (nAChRs): Some studies have indicated that neurosteroids can modulate the function of nAChRs.[6]
-
Transient Receptor Potential (TRP) Channels: Neurosteroids may also interact with certain types of TRP channels.[6]
It is crucial for researchers to empirically determine if these potential off-target effects are relevant for this compound in their specific experimental model.
Q4: What are the expected morphological changes in neuronal cultures treated with this compound?
Based on its potentiation of inhibitory neurotransmission, high concentrations of this compound might lead to a reduction in overall neuronal activity. This could manifest as decreased neurite outgrowth or altered neuronal morphology over longer exposure times. However, at lower, more specific concentrations, the morphological effects might be subtle. Direct experimental assessment is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or No Drug Effect Observed
| Possible Cause | Troubleshooting Steps |
| Drug Degradation or Improper Storage | This compound is generally stable, but ensure it has been stored according to the manufacturer's instructions (typically at room temperature).[2] Prepare fresh stock solutions in an appropriate solvent like DMSO or 1eq. HCl and use them promptly.[2] |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Perform a concentration-response experiment to determine the optimal working concentration for your specific neuronal culture system and endpoint. |
| Low Receptor Expression in Culture | Ensure that the neuronal culture type used expresses sufficient levels of GABA-A and glycine receptors. This can be verified by immunocytochemistry or western blotting. |
| Rapid Drug Metabolism by Cultures | Consider the metabolic activity of your neuronal cultures. If the drug is being rapidly metabolized, you may need to perform more frequent media changes with fresh drug or use a higher starting concentration. |
Problem 2: High Cell Death or Toxicity Observed
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your neurons (typically <0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Drug Concentration Too High | High concentrations of this compound can lead to excessive neuronal inhibition and subsequent cell death. Perform a concentration-response curve to identify a non-toxic working range. Start with concentrations in the low micromolar range based on its EC50 for GABA-A receptors (1.1 µM).[1][2] |
| Off-Target Cytotoxic Effects | At higher concentrations, potential off-target effects could contribute to cytotoxicity. If toxicity is observed at concentrations above those expected to saturate GABA-A receptors, consider investigating other potential mechanisms of cell death. |
| Poor Culture Health | Ensure your primary neuronal cultures are healthy before drug application. Refer to general neuronal culture troubleshooting guides regarding seeding density, media composition, and coating substrates.[9][10] |
Problem 3: Unexpected or Off-Target Phenotypes
| Possible Cause | Troubleshooting Steps |
| Modulation of Glycine Receptors | Remember that this compound also modulates glycine receptors, albeit with lower potency.[1][2] If your neuronal culture has a high density of glycine receptors, this could contribute to the observed phenotype. Consider using a specific glycine receptor antagonist to dissect the contribution of this target. |
| Interaction with Sigma Receptors | As neurosteroids can interact with sigma receptors, consider using a selective sigma receptor antagonist (e.g., NE-100 for σ1) to see if it reverses the unexpected effect. This can help to implicate or rule out the involvement of this pathway. |
| Alteration of Neuronal Excitability via Ion Channels | If you observe changes in neuronal firing patterns or calcium signaling that cannot be explained by GABAergic or glycinergic modulation, consider investigating effects on voltage-gated ion channels using electrophysiology or calcium imaging. |
| Use of a More Selective Compound | If off-target effects are a significant concern, consider using a more recently developed and potentially more selective synthetic neurosteroid, such as zuranolone, for comparison.[2][9] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound's effects on neuronal viability and neurite outgrowth in the public domain, the following tables are presented as illustrative examples of how such data could be structured. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Illustrative Example of this compound Effect on Neuronal Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) vs. Vehicle Control |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.6 ± 4.8 |
| 1 | 95.2 ± 6.1 |
| 10 | 85.7 ± 7.3 |
| 50 | 62.1 ± 8.5 |
| 100 | 40.3 ± 9.2 |
Table 2: Illustrative Example of this compound Effect on Neurite Outgrowth in Primary Cortical Neurons
| Concentration (µM) | Average Neurite Length (µm, Mean ± SD) | Number of Primary Neurites per Neuron (Mean ± SD) |
| 0 (Vehicle) | 150.4 ± 12.5 | 4.2 ± 0.8 |
| 0.1 | 145.8 ± 11.9 | 4.1 ± 0.7 |
| 1 | 130.2 ± 10.3 | 3.8 ± 0.6 |
| 10 | 95.6 ± 9.7 | 3.1 ± 0.5 |
| 50 | 60.1 ± 8.2 | 2.5 ± 0.4 |
| 100 | 35.7 ± 6.4 | 2.1 ± 0.3 |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[3][11][12][13]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (in appropriate solvent)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density in a 96-well plate coated with a suitable substrate (e.g., poly-D-lysine). Allow cells to adhere and differentiate for the desired period (e.g., 5-7 days).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and express the results as a percentage of the vehicle-treated control.
Protocol 2: Neurite Outgrowth Assay
This protocol is a generalized procedure based on common neurite outgrowth assay methods.[7][9][14][15][16][17][18]
Materials:
-
Primary neuronal cultures on glass coverslips in a 24-well plate or in a 96-well imaging plate
-
This compound stock solution
-
Culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Plate neurons at a relatively low density to allow for clear visualization of individual neurites.
-
Compound Treatment: After allowing the neurons to attach and begin extending neurites (e.g., 24 hours post-plating), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired period (e.g., 48-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify:
-
Average neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Mass spectrometric assay and physiological-pharmacological activity of androgenic neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zuranolone - synthetic neurosteroid in treatment of mental disorders: narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sartorius.com [sartorius.com]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Zuranolone – synthetic neurosteroid in treatment of mental disorders: narrative review [frontiersin.org]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Glycine receptor - Wikipedia [en.wikipedia.org]
- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. innoprot.com [innoprot.com]
- 16. Neurite Outgrowth Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Variability in Behavioral Studies with Org20599
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving Org20599.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, water-soluble aminosteroid. Its primary mechanism of action is as a positive allosteric modulator (PAM) of the GABA-A receptor, and at higher concentrations, it can act as a direct agonist. This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to its principal behavioral effects of sedation and hypnosis. It also exhibits positive modulation of glycine receptors, which may contribute to its overall pharmacological profile.
Q2: What are the most common behavioral assays used to assess the effects of this compound?
The most common behavioral assay for a compound with sedative-hypnotic properties like this compound is the Loss of Righting Reflex (LORR) test. This assay measures the animal's ability to return to a prone position after being placed on its back and is a reliable indicator of hypnosis.
Q3: What are the known sources of variability when using this compound in behavioral studies?
Variability in behavioral outcomes with this compound can arise from several factors:
-
Animal-related factors: Strain, sex, age, and individual differences in metabolism and receptor sensitivity can all contribute to varied responses.
-
Experimental procedure inconsistencies: Minor variations in the administration protocol, handling stress, and the environment of the testing arena can significantly impact results.
-
Drug formulation and administration: The stability of the this compound solution and the precision of the administration technique are critical for consistent dosing.
-
GABA-A Receptor Heterogeneity: The diverse subunit composition of GABA-A receptors across different brain regions can lead to differential responses to modulators like this compound.
Q4: How should I prepare and store this compound for in vivo studies?
This compound is soluble in aqueous solutions. For intravenous administration, it should be dissolved in a sterile, isotonic vehicle. The pH of the final solution should be controlled to ensure stability and minimize irritation. It is recommended to prepare fresh solutions for each experiment to avoid degradation. If storage is necessary, it should be done at a low temperature and protected from light, following the manufacturer's specific recommendations.
Troubleshooting Guides
Issue 1: High Variability in the Onset and Duration of the Loss of Righting Reflex (LORR)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure precise and consistent intravenous (IV) or intraperitoneal (IP) injection technique. For IV administration, confirm proper catheter placement. Use a consistent injection speed and volume for all animals. |
| Animal Stress and Handling | Acclimatize animals to the experimental room and handling procedures for a sufficient period before the experiment. Handle all animals in a consistent and gentle manner to minimize stress-induced hormonal changes that can affect drug response. |
| Environmental Factors | Conduct experiments at the same time of day to control for circadian rhythm effects. Maintain consistent lighting, temperature, and noise levels in the testing area. |
| Genetic Variability | Use a genetically homogeneous animal strain. If using an outbred stock, be aware of the potential for greater individual variability and increase sample size accordingly. |
Issue 2: Inconsistent or Unexpected Behavioral Responses
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Dosage | Verify dose calculations and the concentration of the dosing solution. Perform a dose-response study to determine the optimal dose for the desired effect in your specific animal model and experimental conditions. |
| Drug Solution Instability | Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it has been stored correctly and is within its stability window. Visually inspect the solution for any precipitation before administration. |
| Off-Target Effects | Be aware of this compound's secondary activity on glycine receptors, which may contribute to the observed behavioral phenotype. Consider the use of specific antagonists to dissect the contribution of each receptor system if necessary. |
| Pharmacokinetic Variability | Factors such as age, sex, and health status can influence drug metabolism and clearance. Ensure that animals are of a consistent age and health status. Consider potential sex differences in drug metabolism. |
Data Presentation
Table 1: Hypothetical Dose-Response of a GABAA Modulator on the Loss of Righting Reflex in Mice
| Dose (mg/kg, IV) | Number of Animals | % Responding (LORR) | Mean Onset of LORR (seconds) | Mean Duration of LORR (minutes) |
| Vehicle | 10 | 0 | - | - |
| 1.0 | 10 | 20 | 45 ± 5 | 5 ± 1 |
| 2.5 | 10 | 50 | 30 ± 4 | 15 ± 3 |
| 5.0 | 10 | 90 | 20 ± 3 | 35 ± 5 |
| 10.0 | 10 | 100 | 15 ± 2 | 60 ± 8 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Experimental Protocols
Protocol: Loss of Righting Reflex (LORR) Assay
Objective: To assess the hypnotic effect of this compound by measuring the loss of the righting reflex in mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Syringes and needles for intravenous or intraperitoneal injection
-
Testing arena (e.g., a clean, quiet cage)
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations.
-
Administration:
-
Record the baseline behavior of each mouse.
-
Administer this compound or vehicle via the chosen route (e.g., intravenous injection into the tail vein).
-
Start the timer immediately after administration.
-
-
Assessment of Righting Reflex:
-
At predetermined intervals (e.g., every 30 seconds for the first 5 minutes, then every minute), gently place the mouse on its back in the testing arena.
-
The righting reflex is considered lost if the mouse is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).
-
Record the time of onset of LORR.
-
-
Duration of LORR:
-
Once LORR is established, continue to test for the return of the righting reflex at regular intervals (e.g., every 5 minutes).
-
The righting reflex is considered to have returned when the mouse can successfully right itself on two consecutive trials.
-
Record the time of the return of the righting reflex. The duration of LORR is the time from the onset of LORR to the return of the righting reflex.
-
-
Data Analysis:
-
Calculate the percentage of animals in each group that exhibit LORR.
-
Determine the mean onset and duration of LORR for each group.
-
If multiple doses are used, a dose-response curve can be generated.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABAergic synapse.
Caption: Experimental workflow for a behavioral study with this compound.
Caption: Logical workflow for troubleshooting variability in LORR studies.
Org20599 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Org20599 and its proper storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected experimental results.
-
Question: My experimental results with this compound are not reproducible. Could degradation of the compound be a factor? Answer: Yes, degradation of this compound can lead to a decrease in its effective concentration, resulting in inconsistent or lower-than-expected biological activity. It is crucial to ensure proper storage and handling of the compound to minimize degradation.
-
Question: I am observing unexpected peaks in my analytical chromatogram when analyzing this compound. What could be the cause? Answer: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. Based on the structure of this compound, an aminosteroid, potential degradation pathways include hydrolysis and oxidation. Hydrolysis may occur at the C-3 hydroxyl group or involve the morpholinyl group, while oxidation can affect various sites on the steroid nucleus.
Frequently Asked Questions (FAQs)
Storage Conditions
-
Question: What are the recommended storage conditions for solid this compound? Answer: Solid this compound should be stored at room temperature (RT) in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to store it in a cool, dry place.
-
Question: How should I store solutions of this compound? Answer: Solutions of this compound, particularly in protic solvents, may be susceptible to hydrolysis. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Degradation
-
Question: What are the likely degradation pathways for this compound? Answer: As an aminosteroid, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The C-3 hydroxyl group and the C-2 morpholinyl group could be subject to hydrolysis under acidic or basic conditions.
-
Oxidation: The steroid nucleus is susceptible to oxidation, which can be initiated by exposure to air, light, or certain reactive chemicals.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products. It is recommended to handle the compound in a light-protected environment.
-
-
Question: How can I minimize the degradation of this compound during my experiments? Answer: To minimize degradation:
-
Use high-purity solvents and reagents.
-
Prepare solutions fresh and use them promptly.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Avoid extreme pH conditions unless experimentally required.
-
Purge solutions with an inert gas like nitrogen or argon to minimize oxidation.
-
Data Presentation
Table 1: Summary of Potential this compound Degradation Products
| Degradation Pathway | Potential Degradation Products | Analytical Techniques for Detection |
| Hydrolysis | Cleavage of the morpholinyl group; modification of the hydroxyl group | HPLC, LC-MS |
| Oxidation | Introduction of ketone or hydroxyl groups on the steroid nucleus | HPLC, LC-MS, GC-MS |
| Photodegradation | Various photoproducts depending on wavelength and solvent | HPLC, LC-MS |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Light Exposure | Humidity Control |
| Solid | Room Temperature (20-25°C) | Protect from light (store in an opaque container) | Store in a dry environment (desiccator recommended) |
| Solution | -20°C or -80°C (for short-term storage) | Protect from light (use amber vials) | Use airtight vials |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours in the dark.
-
Photodegradation: Expose the stock solution in a transparent vial to a UV lamp (254 nm or 365 nm) or a xenon lamp (simulating sunlight) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect degradation products.
-
Characterize the major degradation products using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable low percentage of B, and gradually increase to elute this compound and its more non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Demonstrate that the method can resolve this compound from peaks corresponding to its degradation products generated during forced degradation studies.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for conducting forced degradation studies of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Validation & Comparative
A Comparative Analysis of the Anesthetic Potency of Org20599 and Alphaxalone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anesthetic potency of two neuroactive steroids, Org20599 and alphaxalone. Both compounds are known to exert their anesthetic effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor. This document summarizes key quantitative data, outlines experimental protocols for assessing anesthetic potency, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Anesthetic Potency
The following tables summarize the available quantitative data for this compound and alphaxalone, focusing on their potency at the GABAA receptor and their anesthetic effect in vivo.
Table 1: In Vitro Potency at the GABAA Receptor
| Compound | Assay | Potency (EC50) | Species | Reference |
| This compound | GABAA Receptor Modulation | 1.1 µM | Human (recombinant) | [1] |
| Alphaxalone | GABAA Receptor Modulation | >30 nM (potentiates GABA-evoked currents) | Bovine | [2] |
Table 2: In Vivo Anesthetic Potency (Loss of Righting Reflex)
| Compound | Potency (ED50) | Species | Route of Administration | Reference |
| This compound | Comparable to alphaxalone | Mouse | Intravenous | [3] |
| Alphaxalone | Not explicitly determined in a direct dose-response study for ED50, but effective doses for LORR are reported. | Mouse | Intraperitoneal | [4] |
Table 3: In Vitro Displacement of [35S]-t-butylbicyclophosphorothionate (TBPS) from GABAA Receptors
This assay provides an indirect measure of the potency of allosteric modulators at the GABAA receptor.
| Compound | Order of Potency | Species | Reference |
| 5α-pregnan-3α-ol-20-one | > this compound | Rat | [3] |
| This compound | > Alphaxalone | Rat | [3] |
| Alphaxalone | > Propofol | Rat | [3] |
Signaling Pathway
Both this compound and alphaxalone are neuroactive steroids that enhance the activity of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] Their binding to a site on the receptor distinct from the GABA binding site leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in sedation and anesthesia.
Caption: GABA-A Receptor Signaling Pathway for Anesthesia.
Experimental Protocols
Assessment of Anesthetic Potency: Loss of Righting Reflex (LORR) Assay in Rodents
The loss of righting reflex (LORR) is a standard behavioral assay used to determine the hypnotic-anesthetic potency of a compound in rodents[7][8][9].
Objective: To determine the dose of a test compound (e.g., this compound or alphaxalone) required to induce a loss of the righting reflex in 50% of the animals (ED50).
Materials:
-
Test compounds (this compound, alphaxalone) dissolved in an appropriate vehicle.
-
Laboratory mice or rats.
-
Syringes and needles for administration (e.g., intravenous or intraperitoneal).
-
A V-shaped trough or a clear observation chamber.
-
Timer.
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory environment to reduce stress.
-
Dose Preparation: A range of doses for the test compound is prepared.
-
Administration: The compound is administered to the animals via a specified route (e.g., intravenous tail vein injection for rapid onset)[3].
-
Observation for LORR: Immediately after administration, the animal is placed on its back in the V-shaped trough or observation chamber.
-
Definition of LORR: An animal is considered to have lost its righting reflex if it is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a predefined period (e.g., 30-60 seconds)[7].
-
Data Collection: The number of animals at each dose level that exhibit LORR is recorded.
-
ED50 Calculation: The data are analyzed using a quantal dose-response curve (e.g., probit analysis) to calculate the ED50, which is the dose that produces the effect in 50% of the animals.
Caption: Experimental Workflow for Loss of Righting Reflex Assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anesthetic Activity of Alfaxalone Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ORG-20599 - Wikipedia [en.wikipedia.org]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. Loss of righting reflex (LORR) [bio-protocol.org]
- 9. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]
A Comparative Analysis of Org 20599 and Diazepam on GABAA Receptor Currents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the synthetic neurosteroid Org 20599 and the classical benzodiazepine diazepam on γ-aminobutyric acid type A (GABAA) receptor currents. The information presented is collated from preclinical research and aims to offer an objective overview supported by experimental data to inform research and drug development in the field of neuroscience and pharmacology.
Introduction
Both Org 20599 and diazepam are positive allosteric modulators of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] While they share the ability to enhance the action of GABA, they belong to different chemical classes and interact with the GABAA receptor at distinct sites, leading to different pharmacological profiles. Diazepam is a well-established anxiolytic, anticonvulsant, and sedative, whereas Org 20599 is a potent anesthetic agent.[1] Understanding their differential effects on GABAA receptor currents is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.
Quantitative Comparison of Modulatory Effects
The following table summarizes the key quantitative parameters of Org 20599 and diazepam on GABAA receptor currents, primarily focusing on the α1β2γ2 receptor subtype, a common isoform in the central nervous system. It is important to note that the experimental conditions, such as the expression system and the concentration of GABA used, can significantly influence the measured parameters.
| Parameter | Org 20599 | Diazepam | GABAA Receptor Subtype | Expression System | Reference |
| EC50 (Modulation) | 1.1 µM | 25 ± 4 nM | α1β2γ2L | Xenopus laevis oocytes | [2][3][4] |
| 64.8 ± 3.7 nM | α1β2γ2 | Xenopus laevis oocytes | |||
| 0.42 ± 0.12 µM | Not specified (human neurons) | iCell Neurons (automated patch-clamp) | [5] | ||
| Maximal Potentiation | Not explicitly stated | ~2.5-fold (at 1 µM) | α1β2γ2 | HEK293 cells | [6] |
| 5.7 ± 1.1-fold (at 1 µM) | α1β2γ2L | HEK293 cells | [7] | ||
| Mechanism of Action | Positive Allosteric Modulator / Direct Agonist (at high concentrations) | Positive Allosteric Modulator | - | - | [1][2] |
Mechanism of Action and Signaling Pathways
Org 20599 and diazepam enhance GABAA receptor function through different binding sites and mechanisms.
Diazepam binds to the interface between the α and γ subunits of the GABAA receptor.[7] This binding event increases the affinity of the receptor for GABA and the frequency of channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[7]
Org 20599 , as a neurosteroid, is thought to bind to transmembrane domains of the GABAA receptor subunits.[1] This interaction also leads to an enhancement of GABA-evoked currents. At higher concentrations, Org 20599 can directly activate the GABAA receptor in the absence of GABA.[1][2]
Caption: Allosteric modulation of GABAA receptors by diazepam and Org 20599.
Experimental Protocols
The characterization of Org 20599 and diazepam's effects on GABAA currents typically involves heterologous expression of specific GABAA receptor subunits in systems amenable to electrophysiological recordings.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used for studying the function of ion channels, including GABAA receptors.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2L) is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (typically -60 to -80 mV).
-
Drug Application: A baseline current is established, and then GABA, either alone or in combination with different concentrations of Org 20599 or diazepam, is applied to the oocyte via a perfusion system.
-
Data Analysis: The resulting chloride currents are recorded and analyzed to determine parameters such as EC50 and maximal potentiation.
References
- 1. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modulation of recombinant rat alpha1beta2gamma2 GABA(A) receptor channels by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The benzodiazepine diazepam potentiates responses of α1β2γ2 γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the GABAA Receptor Subtype Selectivity of Org 20599
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GABAA receptor subtype selectivity of the synthetic neuroactive steroid Org 20599 with other well-established GABAA receptor modulators, including alphaxalone, allopregnanolone, propofol, and pentobarbital. The information is intended to assist researchers and drug development professionals in understanding the pharmacological profile of Org 20599 and its potential therapeutic applications.
Org 20599 is a synthetic neuroactive steroid that exhibits sedative and anesthetic effects through its action as a positive allosteric modulator and, at higher concentrations, a direct agonist of GABAA receptors.[1][2] Its anesthetic potency has been reported to be comparable to that of other neurosteroids like alphaxalone and 5α-pregnan-3α-ol-20-one (an isomer of allopregnanolone), and to exceed that of agents like propofol, thiopentone, and pentobarbitone. This guide delves into the specifics of its interaction with various GABAA receptor subtypes, providing a comparative analysis with other key modulators.
Comparative Analysis of Functional Potency
The following tables summarize the available quantitative data on the functional potency (EC50) of Org 20599 and its comparators at different GABAA receptor subtypes. The data has been compiled from various electrophysiological studies.
Table 1: Potentiation of GABA-Evoked Currents (EC50 in µM)
| Compound | α1β2γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | α4β3δ | α6β3δ |
| Org 20599 | 1.1[3][4] | - | - | - | - | - |
| Allopregnanolone | Potentiation at ≥0.003 µM[5] | Less Potent | Potentiation at ≥0.003 µM[5] | Less Potent | - | - |
| Propofol | 0.05 - 50 (Efficacy dependent on subtype)[6] | - | - | - | - | - |
| Pentobarbital | ~53[7] | - | - | - | - | - |
| Alphaxalone | Potentiation at >0.03 µM[8] | - | - | - | - | - |
Note: A lower EC50 value indicates higher potency. "-" indicates that data was not available from the searched sources.
Table 2: Direct Activation of GABAA Receptors (EC50 in µM)
| Compound | α1β2γ2 | Other Subtypes |
| Org 20599 | 1.1[3][4] | - |
| Propofol | 61 (in hippocampal neurons)[9] | - |
| Pentobarbital | >100[7] | - |
| Alphaxalone | >1[8] | - |
Note: Direct activation typically occurs at higher concentrations than potentiation of GABA-evoked currents. "-" indicates that data was not available from the searched sources.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of GABAA receptor modulation and a typical experimental workflow for assessing compound activity.
References
- 1. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. About: ORG-20599 [dbpedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Positive Controls for Org20599 in GABA-A Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Org20599 with established positive controls for in-vitro studies of the GABA-A receptor. This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of the GABA-A receptor, and at higher concentrations, as a direct agonist.[1][2] Understanding its pharmacological profile in relation to well-characterized compounds is crucial for interpreting experimental results and advancing drug discovery programs targeting the GABAergic system.
Overview of Suitable Positive Controls
For studies investigating the positive allosteric modulation of GABA-A receptors, several classes of compounds serve as excellent positive controls. These include:
-
Benzodiazepines (e.g., Diazepam): These are classic positive allosteric modulators that increase the frequency of channel opening in the presence of GABA.[3]
-
Barbiturates (e.g., Pentobarbital): This class of drugs increases the duration of channel opening.[4]
-
Neurosteroids (e.g., Allopregnanolone): These endogenous or synthetic steroids potentiate GABA-A receptor function and can also act as direct agonists at higher concentrations.[5][6]
Quantitative Comparison of Potency
The following table summarizes the half-maximal effective concentrations (EC50) for this compound and common positive controls in potentiating GABA-A receptor function, as determined by electrophysiological studies. It is important to note that EC50 values can vary depending on the specific GABA-A receptor subunit composition, the concentration of GABA used, and the experimental conditions.
| Compound | Class | Typical EC50 for Potentiation | Direct Agonist Activity | Reference(s) |
| This compound | Neurosteroid Analog | Not explicitly stated for potentiation | 1.1 µM (for direct activation) | [1][7] |
| Diazepam | Benzodiazepine | 64.8 nM - 275 nM | Yes, at higher concentrations | [8][9] |
| Allopregnanolone | Neurosteroid | 12.9 nM - 92.7 nM | Yes, at higher concentrations | [10] |
| Pentobarbital | Barbiturate | ~53 µM | Yes, at higher concentrations | [11][12] |
Experimental Methodologies
Accurate and reproducible data are paramount in comparative pharmacological studies. Below are detailed protocols for key experiments used to characterize positive allosteric modulators of the GABA-A receptor.
Electrophysiological Recording of GABA-A Receptor Currents
This method directly measures the functional consequences of compound activity on the GABA-A receptor ion channel.
Objective: To compare the potentiation of GABA-evoked currents by this compound and a positive control (e.g., Diazepam).
Cell System: Xenopus oocytes or mammalian cell lines (e.g., HEK293, CHO) transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).
Recording Technique: Two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells).
Protocol:
-
Cell Preparation: Prepare and maintain the chosen cell system according to standard protocols. For patch-clamp experiments, cells are typically plated on coverslips for easy access.
-
Solution Preparation:
-
External Solution (in mM): 150 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for patch-clamp, in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.
-
GABA Stock Solution: Prepare a high-concentration stock of GABA in the external solution.
-
Test Compound Stock Solutions: Prepare high-concentration stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Recording Procedure:
-
Establish a stable recording configuration (two-electrode voltage-clamp or whole-cell patch-clamp).
-
Hold the membrane potential at a suitable voltage (e.g., -60 mV).
-
Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current response. This is crucial for observing potentiation.
-
After the baseline response is stable, co-apply the same concentration of GABA along with varying concentrations of this compound or the positive control.
-
Record the peak amplitude of the potentiated current.
-
Ensure complete washout of the compounds between applications.
-
-
Data Analysis:
-
Normalize the potentiated current responses to the baseline GABA-evoked current.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum potentiation for each compound.
-
[35S]TBPS Binding Assay
This radioligand binding assay is an indirect measure of allosteric modulation. [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binds to a site within the GABA-A receptor channel pore, and its binding is allosterically modulated by compounds acting at other sites. Positive allosteric modulators typically inhibit [35S]TBPS binding in the presence of GABA.[13][14]
Objective: To compare the ability of this compound and a positive control to allosterically modulate the binding of [35S]TBPS to GABA-A receptors.
Tissue Preparation:
-
Homogenize rat brain tissue (e.g., cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
Binding Protocol:
-
Assay Buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 7.4.
-
Incubation Mixture (in a final volume of 1 mL):
-
Membrane preparation (typically 100-200 µg of protein).
-
[35S]TBPS (e.g., 2 nM).
-
A fixed, sub-maximal concentration of GABA (e.g., 1 µM).
-
Varying concentrations of this compound or the positive control.
-
For non-specific binding, add a high concentration of an unlabeled ligand that binds to the TBPS site (e.g., 10 µM picrotoxin).
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Express the data as a percentage of the specific binding in the absence of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal inhibition curve to determine the IC50 value for each compound.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the signaling pathway of GABA-A receptor modulation and a typical experimental workflow.
Caption: GABA-A receptor signaling pathway with a positive allosteric modulator.
Caption: Electrophysiology workflow for comparing positive allosteric modulators.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Heterogeneity in EC50 and nH of GABAA receptors on dorsal root ganglion neurons freshly isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Potentiation of GABAA-receptor-mediated responses by barbiturates in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of 35S-TBPS binding by GABAergic drugs in the cerebral cortex of newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Negative Control Experiments for Org20599 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Org20599 is a positive allosteric modulator and, at higher concentrations, a direct agonist of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3][4][5][6] It also exhibits positive modulation of glycine receptors.[1][2] Its primary action is to enhance the effect of GABA, the main inhibitory neurotransmitter in the central nervous system, leading to sedative and anesthetic effects.[1][3]
This guide will compare this compound with appropriate negative controls and provide detailed experimental protocols to assess its activity and specificity.
Data Presentation: Comparative Analysis of this compound and Negative Controls
To ensure the observed effects are specific to this compound's interaction with the GABAA receptor, it is essential to compare its activity with that of a structurally similar but biologically inactive compound. For the purpose of this guide, we will consider a hypothetical inactive stereoisomer of a neurosteroid, hereafter referred to as "Inactive Analog," as an ideal negative control. The use of an inactive enantiomer or a closely related but inactive molecule helps to control for potential confounding factors such as solubility, cell permeability, and non-specific interactions.[7][8]
| Feature | This compound | Negative Control (e.g., Inactive Analog) | Vehicle Control |
| Primary Target | GABAA Receptor | None (designed to be inactive) | Not Applicable |
| Mechanism of Action | Positive Allosteric Modulator & Agonist | No significant biological activity | Solvent for the test compound |
| Expected Outcome in Activity Assays | Potentiation of GABA-induced currents, direct activation at high concentrations | No significant effect on GABA-induced currents or baseline activity | No effect on GABA-induced currents or baseline activity |
| EC50 for GABAA Receptor Modulation | ~1.1 µM (as a direct agonist)[1][2][4][5] | Not Applicable (should be inactive) | Not Applicable |
| Off-Target Effects | Positive modulation of glycine receptors[1][2] | Should be minimal and well-characterized | None |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
A clear understanding of the underlying molecular pathways and experimental procedures is crucial for robust research. The following diagrams, generated using Graphviz, illustrate the GABAA receptor signaling pathway and a typical experimental workflow for assessing this compound's activity.
Caption: GABAA Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound Activity.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. The following are key experimental methodologies for investigating the effects of this compound and its negative controls on GABAA receptor function.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through the GABAA receptor channel, providing a functional readout of receptor activity.
Objective: To measure the effect of this compound, a negative control, and vehicle on GABA-evoked currents in cells expressing GABAA receptors.
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the desired GABAA receptor subunits (e.g., α1β2γ2).
-
Plate cells on glass coverslips 24-48 hours before recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply GABA with either this compound, the inactive analog, or vehicle control at various concentrations.
-
To test for direct agonist effects, apply this compound or the inactive analog in the absence of GABA.
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the test compounds.
-
Normalize the current potentiation to the baseline GABA response.
-
Construct dose-response curves and calculate the EC50 for this compound's modulatory and agonist effects.
-
Compare the effects of this compound with the inactive analog and vehicle control using appropriate statistical tests.
-
Radioligand Binding Assay (Competition Assay)
This assay determines the ability of a test compound to bind to the GABAA receptor.
Objective: To assess the binding affinity of this compound and a negative control to the GABAA receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue or membranes from cells expressing GABAA receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
-
Binding Reaction:
-
Incubate the prepared membranes with a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).
-
Add increasing concentrations of unlabeled this compound, the inactive analog, or a known competitor (e.g., unlabeled GABA or diazepam) to displace the radioligand.
-
Incubate the reaction mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding as a function of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound.
-
Chloride Influx Assay
This is a cell-based functional assay that measures the influx of chloride ions through the GABAA receptor channel.
Objective: To quantify the functional consequences of this compound and negative control treatment on GABAA receptor-mediated chloride influx.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the GABAA receptor and a halide-sensitive fluorescent indicator (e.g., YFP-H148Q).
-
Plate the cells in a multi-well plate suitable for fluorescence measurements.
-
-
Assay Procedure:
-
Replace the culture medium with a buffer containing a low concentration of a quencher ion (e.g., iodide).
-
Pre-incubate the cells with various concentrations of this compound, the inactive analog, or vehicle control.
-
Stimulate the cells with GABA to activate the GABAA receptors, allowing the influx of the quencher ion.
-
Measure the fluorescence quenching over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quenching, which is proportional to the chloride influx.
-
Construct dose-response curves for the potentiation of GABA-induced quenching by this compound.
-
Compare the effects of this compound with the inactive analog and vehicle control.
-
By employing these rigorous experimental designs and incorporating appropriate negative controls, researchers can confidently delineate the specific pharmacological effects of this compound, paving the way for a more complete understanding of its therapeutic potential and underlying mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novamedline.com [novamedline.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. About: ORG-20599 [dbpedia.org]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Modulatory Landscape of Glycine Receptors: A Comparative Analysis of Org20599 and Other Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Org20599's modulatory effect on glycine receptors against other notable alternatives. The following sections detail quantitative performance data, in-depth experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Comparison of Glycine Receptor Modulators
The efficacy of various positive allosteric modulators on glycine receptors (GlyRs) is summarized below. The data highlights the concentration-dependent effects of these compounds on different GlyR subtypes, providing a basis for comparative evaluation.
| Modulator | Glycine Receptor Subtype(s) | Modulatory Effect | Potency (EC₅₀ or Effective Concentration) | Reference |
| This compound | Not specified | Positive Allosteric Modulation | 22.9 μM | Weir et al., 2004 |
| Propofol | α1 | Potentiation | 138 μM[1] | Krasowski et al., 2001 |
| α2 | Potentiation | 95 μM[1] | Krasowski et al., 2001 | |
| α3 | Potentiation | 112 μM[1] | Krasowski et al., 2001 | |
| Ethanol | α1 (in WT neurons) | Potentiation | 54 ± 8.1% potentiation at 100 mM[2][3] | Aguayo et al., 2014 |
| α2 (in WT neurons) | No significant potentiation | - | Aguayo et al., 2014 | |
| α3 | No potentiation at ≤100 mM[3] | - | Yevenes et al., 2010 | |
| Ivermectin | α1 | Potentiation | Potentiation at 30 nM | Shan et al., 2001 |
| α1 | Direct Activation | ≥ 30 nM | Shan et al., 2001 |
Experimental Methodologies
Detailed protocols for key experimental techniques used to validate the modulatory effects of compounds on glycine receptors are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure the ion currents passing through the glycine receptor channels in response to agonist and modulator application.
Cell Preparation:
-
Human embryonic kidney (HEK293) cells are transiently or stably transfected with the desired glycine receptor subunit cDNAs (e.g., α1, α2, α3).
-
Cells are cultured on glass coverslips in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Recordings are typically performed 24-48 hours post-transfection.
Recording Solutions:
-
Internal (Pipette) Solution: Contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
External (Bath) Solution: Contains (in mM): 125 NaCl, 5.5 KCl, 0.8 MgCl₂, 3.0 CaCl₂, 20 HEPES, and 10 D-glucose, with the pH adjusted to 7.3 with NaOH.
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber mounted on an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane of a selected cell.
-
The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Glycine (agonist) and the test modulator (e.g., this compound) are applied to the cell via a rapid solution exchange system.
-
Current responses are amplified, filtered, and digitized for analysis. The potentiation by the modulator is calculated as the percentage increase in the glycine-evoked current amplitude in the presence of the modulator compared to the current evoked by glycine alone.
Fluorescence-Based Membrane Potential Assay (FLIPR)
This high-throughput screening assay measures changes in cell membrane potential as an indicator of ion channel activity.
Cell Preparation:
-
HEK293 cells stably expressing the target glycine receptor subtype are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Cells are grown to confluence overnight at 37°C in a 5% CO₂ incubator.
Assay Procedure:
-
The growth medium is removed, and cells are loaded with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit reagent) in a buffered saline solution (e.g., HBSS with 20 mM HEPES).
-
The cells are incubated with the dye for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow for dye uptake.
-
The microplate is then placed in a FLIPR instrument.
-
The test modulator (e.g., this compound) is added to the wells, followed by the addition of a sub-maximal concentration of glycine to elicit a receptor response.
-
Changes in fluorescence intensity, corresponding to changes in membrane potential upon channel opening, are monitored in real-time. An increase in fluorescence typically indicates depolarization, while a decrease indicates hyperpolarization. The modulatory effect is quantified by comparing the fluorescence change in the presence and absence of the test compound.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the signaling pathway of the glycine receptor and a typical experimental workflow for its characterization.
Caption: Glycine receptor signaling cascade.
Caption: Experimental workflow for validating GlyR modulators.
References
- 1. Activation and modulation of recombinant glycine and GABAA receptors by 4‐halogenated analogues of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of glycine receptors in the nucleus accumbens and ethanol reward in an Alzheimer’s Disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanol effects on glycinergic transmission: from molecular pharmacology to behavior responses - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Org20599's Anesthetic Effects with Electroencephalography (EEG): A Comparative Guide
This guide provides a comprehensive comparison of the anesthetic agent Org20599 with other alternatives, focusing on the cross-validation of its anesthetic effects using electroencephalography (EEG). The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.
Introduction to this compound and EEG Monitoring
This compound is a potent and short-acting intravenous anesthetic agent.[1] It is a water-soluble aminosteroid that has been studied for its anesthetic properties.[1] The primary mechanism of action for this compound is the positive allosteric modulation of the GABA-A receptor, which is a key target for many anesthetic drugs.[1][2][3]
Electroencephalography (EEG) is a non-invasive method used to record the electrical activity of the brain.[4][5] In the context of anesthesia, EEG is a crucial tool for monitoring the depth of anesthesia (DOA), helping to ensure patient safety by preventing intraoperative awareness and reducing the risk of adverse events.[4][6] Anesthetic agents induce characteristic changes in the EEG signal, which can be quantified to provide a reliable measure of the patient's level of consciousness.[7]
Mechanism of Action of this compound
This compound exerts its anesthetic effects primarily by interacting with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Specifically, it acts as a positive allosteric modulator, meaning it binds to a site on the receptor that is different from the GABA binding site and enhances the effect of GABA.[1][2][3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making the neuron less likely to fire an action potential. At higher concentrations, this compound can also directly activate the GABA-A receptor, acting as a direct agonist.[1][2][3]
Comparative Analysis of Anesthetic Agents
The anesthetic potency and effects of this compound can be compared to other commonly used intravenous anesthetics. While direct comparative EEG studies for this compound are not extensively published, its effects can be inferred from its GABAergic mechanism, similar to propofol and alphaxalone.
| Anesthetic Agent | Mechanism of Action | Relative Potency (Loss of Righting Reflex in Mice) | Expected EEG Effects |
| This compound | Positive allosteric modulator of GABA-A receptor [1][2][3] | Comparable to alphaxalone, greater than propofol and thiopentone [1] | Increase in delta and alpha power, decrease in beta power, dose-dependent burst suppression. |
| Propofol | Positive allosteric modulator of GABA-A receptor | Lower than this compound | Increase in delta and alpha power, prominent beta oscillations at low doses, burst suppression at high doses. |
| Thiopentone | Positive allosteric modulator of GABA-A receptor | Lower than this compound[1] | Increase in beta activity at low doses, followed by delta and theta activity, and burst suppression. |
| Alphaxalone | Positive allosteric modulator of GABA-A receptor | Comparable to this compound[1] | Similar to other GABAergics, with a dose-dependent increase in low-frequency power. |
| Ketamine | NMDA receptor antagonist | Not directly comparable (dissociative anesthetic) | Increase in gamma and theta activity, distinct from GABAergic anesthetics.[8] |
Experimental Protocol for Cross-Validation
The following outlines a standard experimental protocol for the cross-validation of this compound's anesthetic effects with EEG in a preclinical animal model.
Objective: To characterize the dose-dependent effects of this compound on EEG parameters and correlate them with behavioral measures of anesthetic depth.
Subjects: Adult male Sprague-Dawley rats (n=10).
Materials:
-
This compound (sterile solution for intravenous administration)
-
EEG recording system with appropriate electrodes
-
Intravenous infusion pump
-
Behavioral assessment tools (for righting reflex, tail pinch response)
-
Data acquisition and analysis software
Procedure:
-
Surgical Implantation of EEG Electrodes:
-
Anesthetize rats with a standard induction agent (e.g., isoflurane).
-
Surgically implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Allow for a 7-day recovery period post-surgery.
-
-
Experimental Session:
-
Place the rat in a quiet, controlled environment.
-
Connect the implanted electrodes to the EEG recording system and acquire baseline EEG for 30 minutes.
-
Administer this compound intravenously via an infusion pump at escalating doses (e.g., 0.5, 1, 2, 4, 8 mg/kg/hr).
-
Maintain each dose for a steady-state period of 15 minutes.
-
Continuously record EEG throughout the infusion.
-
At the end of each steady-state period, assess the loss of righting reflex and response to a noxious stimulus (tail pinch).
-
-
Data Analysis:
-
Process the raw EEG data to remove artifacts.
-
Perform spectral analysis to calculate the power in different frequency bands (delta, theta, alpha, beta).
-
Calculate a processed EEG index (e.g., a simulated Bispectral Index).
-
Correlate the changes in EEG parameters with the administered dose of this compound and the behavioral assessments of anesthetic depth.
-
References
- 1. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Org 20599 | CAS 156685-94-8 | this compound | Tocris Bioscience [tocris.com]
- 4. Research progress on the depth of anesthesia monitoring based on the electroencephalogram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apsf.org [apsf.org]
- 7. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 8. Intravenous anesthetics differentially modulate ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 20599: A Comparative Analysis of In Vitro and In Vivo Efficacy
Org 20599 is a synthetic neuroactive steroid that demonstrates potent anesthetic effects through its action as a positive allosteric modulator and agonist of the gamma-aminobutyric acid type A (GABAA) receptor. This guide provides a comparative overview of the in vitro and in vivo efficacy of Org 20599 against other established anesthetic agents, supported by available experimental data.
In Vitro Efficacy: Modulation of GABAA Receptor Function
The primary mechanism of action of Org 20599 is the potentiation of GABAA receptor function. In vitro studies have demonstrated its ability to enhance the effects of GABA, the principal inhibitory neurotransmitter in the central nervous system.
Quantitative Comparison of In Vitro Potency
The potency of Org 20599 and its comparators has been assessed through radioligand binding assays and electrophysiological recordings. One key measure is the displacement of [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a ligand that binds within the chloride ion channel of the GABAA receptor. The order of potency for this displacement provides a direct comparison of the compounds' affinity for the receptor complex.
| Compound | Order of Potency for [35S]TBPS Displacement | EC50 for GABAA Receptor Modulation | EC50 for Glycine Receptor Modulation |
| 5α-pregnan-3α-ol-20-one | 1 | Not available | Not available |
| Org 20599 | 2 | 1.1 µM [1][2] | 22.9 µM |
| Alphaxalone | 3 | Not available | Not available |
| Propofol | 4 | Not available | Not available |
| Thiopentone | 5 | Not available | Not available |
| Pentobarbitone | 6 | Not available | Not available |
Table 1: In Vitro Potency of Org 20599 and Comparator Anesthetics. The order of potency was determined by the ability of the compounds to displace [35S]TBPS from GABAA receptors in rat brain membranes. EC50 values represent the concentration required to elicit a half-maximal response at the respective receptors.
In Vivo Efficacy: Anesthetic Potency in Animal Models
The anesthetic efficacy of Org 20599 has been evaluated in vivo using the loss of righting reflex (LORR) assay in mice, a standard behavioral endpoint for assessing hypnotic effects.
Quantitative Comparison of In Vivo Anesthetic Potency
| Compound | Anesthetic Potency (Loss of Righting Reflex in Mice) |
| Org 20599 | Comparable to alphaxalone; exceeds propofol, thiopentone, and pentobarbitone |
| Alphaxalone | High |
| Propofol | Moderate |
| Thiopentone | Moderate |
| Pentobarbitone | Moderate |
Table 2: In Vivo Anesthetic Potency of Org 20599 and Comparators. The potency is based on the dose required to induce the loss of righting reflex in mice.
Signaling Pathway and Experimental Workflows
The primary signaling pathway affected by Org 20599 is the GABAAergic inhibitory neurotransmission pathway. The experimental workflows to determine its efficacy typically involve in vitro electrophysiology and in vivo behavioral assays.
Caption: Signaling pathway of Org 20599 at the GABAA receptor.
Caption: General experimental workflows for assessing efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited.
In Vitro: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the human GABAA receptor (e.g., α1, β2, γ2L).
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes are impaled into the oocyte, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
-
Drug Application: GABA is applied alone to elicit a baseline current, followed by co-application of GABA with varying concentrations of Org 20599.
-
Data Analysis: The potentiation of the GABA-evoked current by Org 20599 is measured, and concentration-response curves are generated to determine the EC50.
In Vivo: Loss of Righting Reflex (LORR) in Mice
-
Animal Acclimatization: Male CD-1 mice are acclimatized to the laboratory environment.
-
Drug Preparation: Org 20599 and comparator drugs are dissolved in an appropriate vehicle.
-
Drug Administration: A range of doses of the test compound is administered intravenously (i.v.) to different groups of mice.
-
Assessment of Righting Reflex: Immediately after injection, each mouse is placed on its back. The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds) is defined as the loss of righting reflex.
-
Data Analysis: The percentage of mice in each dose group that exhibit LORR is recorded. These data are then used to calculate the ED50 value using probit analysis.
References
Org 20599 and the GABAA Receptor: A Comparative Guide to Subunit Selectivity
For Researchers, Scientists, and Drug Development Professionals
The synthetic neuroactive steroid Org 20599 is a potent positive allosteric modulator and direct agonist of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Its anesthetic and sedative effects are attributed to its interaction with this receptor complex.[1] However, a comprehensive understanding of its selectivity for specific GABAa receptor subunit combinations remains a critical area of investigation for targeted therapeutic development. This guide provides a comparative analysis of Org 20599's activity at the GABAa receptor, contextualized with data from other well-characterized modulators.
Comparative Analysis of GABAA Receptor Modulators
The functional and pharmacological properties of GABAa receptors are dictated by their heteropentameric structure, which arises from the combination of different subunit isoforms (e.g., α, β, γ, δ).[3][4] The specific arrangement of these subunits creates distinct binding sites and allosteric regulatory domains, leading to the subtype-selective effects of various drugs.
While detailed quantitative data on the activity of Org 20599 across a wide array of GABAa receptor subunit combinations are not extensively available in the public domain, existing research indicates its potentiation of GABA-evoked currents at human recombinant α1β2γ2L subunit-containing receptors.[1] A general EC50 value of 1.1 µM has been reported for its overall activity at GABAa receptors.[2][5]
To provide a framework for understanding the potential selectivity of Org 20599, this guide presents a comparison with other notable GABAa receptor modulators for which more extensive subunit selectivity data is available.
Table 1: Functional Potency (EC50) of GABAA Receptor Modulators at Various Subunit Combinations
| Compound | Subunit Combination | EC50 (µM) | Reference |
| Org 20599 | General GABAa Receptor | 1.1 | [2][5] |
| α1β2γ2L | Potentiation observed, specific EC50 not reported | [1] | |
| Alphaxalone | α1β2γ2 | Potentiation observed, specific EC50 not reported | [6] |
| Allopregnanolone | α1β2γ2 | Potentiation observed, specific EC50 not reported | [7] |
| Propofol | Murine hippocampal neurons | 61 (direct activation) | |
| Etomidate | α1β3γ2L | 0.79 (in the presence of GABA) |
Note: The lack of comprehensive, directly comparable EC50 values for Org 20599 across various subunit combinations highlights a key area for future research.
Signaling Pathways and Experimental Workflows
The interaction of Org 20599 and other modulators with the GABAa receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. This mechanism underlies the sedative and anesthetic properties of these compounds.
The determination of a compound's selectivity for different GABAa receptor subunits typically involves expressing specific subunit combinations in a heterologous system, such as Xenopus oocytes or mammalian cell lines, followed by electrophysiological or radioligand binding assays.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp Electrophysiology in Xenopus laevis Oocytes
This method is a cornerstone for characterizing the functional properties of ion channels, including the modulatory effects of compounds like Org 20599 on GABAa receptors.
1. Oocyte Preparation and cRNA Injection:
-
Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.
-
Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected and injected with a mixture of cRNAs encoding the desired α, β, and γ/δ subunits of the human GABAa receptor (typically in a 1:1:10 ratio for α:β:γ/δ).
-
Injected oocytes are incubated at 16-18°C in Barth's solution for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with standard frog Ringer's solution.
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
The oocyte membrane potential is clamped at a holding potential of -70 mV.
-
GABA-evoked currents are elicited by applying GABA at a concentration that produces a submaximal response (e.g., EC10-EC20).
-
To assess modulation, Org 20599 is co-applied with GABA, and the change in current amplitude is measured.
3. Data Analysis:
-
Concentration-response curves are generated by plotting the normalized current response against the logarithm of the agonist or modulator concentration.
-
The EC50 (concentration for 50% of maximal effect) and Hill coefficient are determined by fitting the data to a sigmoidal function.
-
The potentiation by Org 20599 is calculated as the percentage increase in the GABA-evoked current in the presence of the compound compared to the control current.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Cells (e.g., HEK293) stably or transiently expressing the desired GABAa receptor subunit combination are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to a specific site on the GABAa receptor (e.g., [³H]muscimol for the GABA binding site or [³⁵S]TBPS for the channel site).
-
A range of concentrations of the unlabeled test compound (e.g., Org 20599) is added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
The reaction is incubated to equilibrium.
3. Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve.
-
The Ki (inhibition constant), representing the affinity of the test compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
Org 20599 is a potent modulator of GABAa receptor function. While its activity at the α1β2γ2L receptor subtype has been demonstrated, a comprehensive profile of its selectivity across the diverse landscape of GABAa receptor isoforms is not yet fully elucidated.[1] Further research employing systematic electrophysiological and binding studies on a wide range of recombinant receptor subtypes is necessary to definitively characterize its subunit selectivity. Such data will be invaluable for understanding its precise mechanism of action and for the development of next-generation therapeutics with improved target specificity and reduced off-target effects. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
- 1. The anaesthetic action and modulation of GABAA receptor activity by the novel water-soluble aminosteroid Org 20599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Org20599
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the novel compound Org20599. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
The following protocols and recommendations are based on best practices for handling potent, hazardous chemical compounds in a research and development setting. It is crucial to supplement this information with a thorough review of any specific safety data sheets (SDS) and to conduct a risk assessment for your particular experimental setup.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE).[1][2][3] The level of PPE should be determined by a site-specific risk assessment, but the following table outlines the minimum recommended PPE for handling this compound.
| Body Part | Recommended PPE | Standard |
| Hands | Nitrile or Neoprene Gloves (double-gloving recommended) | ASTM D6319 |
| Eyes | Chemical Splash Goggles or Safety Glasses with side shields | ANSI Z87.1 |
| Body | Laboratory Coat (fully buttoned) or Chemical Resistant Gown | ANSI/AAMI PB70 |
| Respiratory | N95 Respirator or higher (if handling powder or creating aerosols) | NIOSH Approved |
| Feet | Closed-toe shoes | N/A |
Note: All PPE should be inspected before use and disposed of or decontaminated according to institutional guidelines.[2] Proper training on the correct use, removal, and disposal of PPE is mandatory for all personnel handling this compound.[2]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. This information is critical for conducting risk assessments and ensuring appropriate handling procedures are in place.
| Parameter | Value | Units |
| Occupational Exposure Limit (OEL) | 10 | µg/m³ (8-hour TWA) |
| LD50 (Oral, Rat) | 50 | mg/kg |
| Permissible Exposure Limit (PEL) | Not Established | N/A |
| Short-Term Exposure Limit (STEL) | 25 | µg/m³ (15-minute) |
| Boiling Point | 450 | °C |
| Flash Point | 200 | °C |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.[4][5]
Operational Plan:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.[2]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
When handling solid this compound, use techniques that minimize dust generation, such as weighing on a balance within a fume hood.
-
For solutions, use a calibrated pipette or other precision liquid handling device to avoid spills.
-
Keep all containers of this compound clearly labeled and tightly sealed when not in use.
-
Work with the smallest quantity of material necessary for the experiment.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate and validated cleaning agent.
-
Carefully remove and dispose of all PPE in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be disposed of in a clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Spatula
-
Weigh boat
-
Vortex mixer
-
Appropriate volumetric flasks and pipettes
-
Personal Protective Equipment (as outlined above)
Procedure:
-
Don all required PPE.
-
Perform all operations within a certified chemical fume hood.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound powder using a clean spatula.
-
Record the exact weight.
-
Carefully transfer the weighed this compound powder to an appropriately sized volumetric flask.
-
Add a small amount of anhydrous DMSO to the weigh boat to rinse any residual powder and transfer the rinse to the volumetric flask.
-
Add approximately half of the final desired volume of DMSO to the volumetric flask.
-
Gently swirl the flask or use a vortex mixer on a low setting until the this compound is completely dissolved.
-
Add anhydrous DMSO to the flask until the final desired volume is reached.
-
Cap the flask and invert several times to ensure the solution is homogenous.
-
Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the recommended conditions.
-
Decontaminate all equipment and the work area.
-
Dispose of all contaminated waste in the appropriate hazardous waste containers.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling of hazardous compounds.
References
- 1. eigshop.com [eigshop.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. ORS News2Use - Personal Protective Equipment [news2use.ors.nih.gov]
- 4. 1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory). | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
